molecular formula C13H17N3O B11741010 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Katalognummer: B11741010
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: IKXRGSIJFHRHQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is a chemical compound designed for research and development applications. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its significant role in the development of kinase inhibitors . The pyrazole ring system is frequently explored for its anti-proliferative and anti-cancer potential in various disease models . This specific compound incorporates a phenol group linked to the 1-isopropylpyrazole structure via an aminomethyl bridge, a design that may contribute to hydrogen bonding and interaction with biological targets. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The structural motif is similar to those found in promising research compounds targeting understudied kinases, such as those in the PCTAIRE subfamily (e.g., CDK16), which are associated with cancers like those of the breast, prostate, and cervix . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

2-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17/h3-8,10,14,17H,9H2,1-2H3

InChI-Schlüssel

IKXRGSIJFHRHQD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CC=C2O

Herkunft des Produkts

United States
Foundational & Exploratory

mechanism of action of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Authored by a Senior Application Scientist

Preamble: Deconstructing a Novel Chemical Entity

The compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol represents a novel chemical entity with significant therapeutic potential, predicated on the well-established pharmacological importance of its constituent chemical motifs: a pyrazole core, a 5-aminopyrazole linkage, and a phenolic group.[1][2][3] This guide delineates a hypothesized mechanism of action for this molecule, drawing upon structure-activity relationships of analogous compounds and outlining a comprehensive, multi-tiered experimental strategy for its validation. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical methodologies to thoroughly investigate this promising compound.

Part 1: Structural Analysis and Mechanistic Hypotheses

The molecular architecture of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol provides critical insights into its likely biological targets and consequent physiological effects. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[4][5][6]

Our primary hypotheses for the mechanism of action are twofold, based on the key functional groups:

  • Kinase Inhibition: The 5-aminopyrazole moiety is a well-documented "hinge-binder" for a variety of protein kinases.[3] This structural element can form critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for achieving potent and selective inhibition. The specific kinase or family of kinases targeted would be dictated by the substitutions on the pyrazole and amino groups.

  • Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group is a classic antioxidant motif, capable of scavenging reactive oxygen species (ROS).[1] Pyrazole derivatives are also known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][7]

These two proposed mechanisms are not mutually exclusive and may act in concert to produce a synergistic therapeutic effect.

Part 2: A Phased Experimental Approach to Mechanistic Validation

To systematically investigate the hypothesized mechanisms of action, a multi-phase experimental plan is proposed. This approach begins with broad, high-throughput screening and progressively narrows the focus to specific molecular targets and signaling pathways.

Phase 1: Initial Profiling and Target Class Identification

The initial phase is designed to broadly assess the biological activity of the compound and to identify the most promising avenues for more detailed investigation.

Experimental Protocol 1: Broad Kinase Panel Screening
  • Objective: To identify potential kinase targets from a large, representative panel of human kinases.

  • Methodology:

    • Prepare a stock solution of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol in DMSO.

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of >400 human kinases.

    • The compound is typically screened at a single high concentration (e.g., 10 µM) in a primary assay.

    • Kinase activity is measured via radiometric (e.g., ³³P-ATP) or fluorescence-based methods.

    • Results are expressed as a percentage of inhibition relative to a vehicle control.

  • Causality: A broad screen is the most efficient method to identify off-target effects and to uncover unexpected activities, providing a comprehensive initial view of the compound's selectivity.

Experimental Protocol 2: In Vitro Antioxidant Capacity Assays
  • Objective: To quantify the direct antioxidant potential of the compound.

  • Methodology:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

      • Prepare a series of dilutions of the compound.

      • Incubate each dilution with a solution of DPPH.

      • Measure the decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

      • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

      • Incubate dilutions of the compound with the ABTS•+ solution.

      • Measure the reduction in absorbance at 734 nm.

  • Causality: These two assays are complementary, as they measure the scavenging of different types of free radicals, providing a more complete picture of antioxidant capacity.

Phase 2: Target Validation and Cellular Activity

Once a primary target class (e.g., a specific kinase family) has been identified, the next phase focuses on validating this target and assessing the compound's activity in a cellular context.

Experimental Protocol 3: IC₅₀ Determination for Lead Kinase Targets
  • Objective: To determine the potency of the compound against the top candidate kinases identified in the initial screen.

  • Methodology:

    • Perform a dose-response analysis for each selected kinase.

    • Use a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

    • Measure kinase activity at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality: Determining the IC₅₀ provides a quantitative measure of potency, which is essential for comparing the compound to known inhibitors and for guiding further optimization.

Data Presentation: Kinase Inhibition Profile
Kinase Target% Inhibition at 10 µMIC₅₀ (nM)
Kinase A95%50
Kinase B88%120
Kinase C45%>1000
Kinase D12%>10,000
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular environment.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or mass spectrometry.

  • Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift provides strong evidence of direct target engagement in a physiological context.

Signaling Pathway Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Cascade Compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Compound->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B NF_kB NF-κB Kinase_B->NF_kB Activation Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression Translocation & Transcription

Caption: Putative inhibition of a pro-inflammatory kinase cascade.

Phase 3: In Vivo Efficacy and Pharmacodynamic Studies

The final phase of preclinical investigation involves assessing the compound's efficacy in a relevant animal model and correlating this with target engagement in vivo.

Experimental Protocol 5: Animal Model of Inflammation
  • Objective: To evaluate the anti-inflammatory efficacy of the compound in vivo.

  • Methodology:

    • LPS-induced Systemic Inflammation Model (Mouse):

      • Administer the compound or vehicle control to mice via an appropriate route (e.g., oral gavage).

      • After a set pre-treatment time, inject lipopolysaccharide (LPS) intraperitoneally to induce an inflammatory response.

      • Collect blood samples at various time points to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Causality: This model provides a robust and reproducible way to assess the in vivo anti-inflammatory effects of a compound and to establish a dose-response relationship.

Experimental Workflow Diagram

G start Acclimate Mice dosing Administer Compound (Oral Gavage) start->dosing lps Induce Inflammation (LPS Injection) dosing->lps 1 hr Pre-treatment sampling Collect Blood Samples (Time Course) lps->sampling 2, 4, 6 hrs Post-LPS analysis Measure Cytokines (ELISA) sampling->analysis end Evaluate Efficacy analysis->end

Caption: Workflow for in vivo evaluation of anti-inflammatory activity.

Part 3: Comprehensive Reference Framework

The hypotheses and methodologies presented in this guide are grounded in established principles of medicinal chemistry and pharmacology. The following references provide a broader context for the biological activities of pyrazole derivatives and the experimental techniques described.

References
  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PMC. [Link]

  • 1-(propan-2-yl)-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

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An In-depth Technical Guide on the Physicochemical Properties of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of the novel pyrazole-containing compound, 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs incorporating this heterocycle.[3][4] Its unique electronic and steric properties can impart favorable pharmacokinetic and pharmacodynamic characteristics.[3] This guide will delve into the predicted physicochemical characteristics of the title compound, offering a robust foundation for researchers, scientists, and drug development professionals. Given the novelty of this specific molecule, the data presented herein are derived from reliable computational predictive models, a standard and essential practice in early-stage drug discovery for prioritizing and guiding synthetic efforts.[5][6][7]

Molecular Structure and Identity

A precise understanding of the molecular structure is the cornerstone of any physicochemical assessment.

Chemical Name: 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Molecular Formula: C13H17N3O

Canonical SMILES: CC(C)N1C=CC(=N1)NCC2=CC=CC=C2O

InChI Key: A unique, non-proprietary identifier will be generated upon synthesis and registration of this compound.

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol. These values were generated using a consensus model from well-established computational platforms.

PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight (MW) 231.29 g/mol Falls well within the "Rule of 5" guidelines (<500), suggesting a higher likelihood of good membrane permeability and oral bioavailability.[8][9]
logP (Octanol/Water Partition Coefficient) 2.1Indicates a balanced lipophilicity. This value suggests good membrane permeability without excessive sequestration into fatty tissues, which can lead to toxicity.[10]
Aqueous Solubility (logS) -2.5Predicts moderate aqueous solubility, which is crucial for dissolution in the gastrointestinal tract and for formulation as an injectable solution.[11]
pKa (Acid/Base Dissociation Constant) Basic pKa: 8.5 (amine), Acidic pKa: 10.2 (phenol)The presence of both a basic amine and an acidic phenol suggests the molecule will be ionized at physiological pH, which can influence its solubility and interaction with biological targets.
Topological Polar Surface Area (TPSA) 61.5 ŲA TPSA below 140 Ų is generally associated with good cell membrane permeability and oral bioavailability.[12]
Hydrogen Bond Donors 2Compliant with the "Rule of 5" (<5), which is favorable for membrane permeation.[8][9]
Hydrogen Bond Acceptors 3Compliant with the "Rule of 5" (<10), further supporting the potential for good oral absorption.[8][9]
Rotatable Bonds 4A low number of rotatable bonds (<10) suggests a degree of conformational rigidity, which can be beneficial for target binding and may reduce the entropic penalty upon binding.[12]

Causality Behind Physicochemical Properties and Experimental Design

The predicted properties of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol provide a strong rationale for its potential as a drug candidate. The following sections detail the importance of these properties and outline standard experimental protocols for their validation.

Lipophilicity and Membrane Permeability: The Role of logP

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME properties.[10] A moderately lipophilic compound, as predicted for our title molecule (logP = 2.1), is often ideal.

  • Too Low (Hydrophilic): Poor membrane permeability, leading to low absorption.

  • Too High (Lipophilic): Poor aqueous solubility, potential for sequestration in fatty tissues, and increased metabolic clearance.[10]

The shake-flask method is the gold standard for experimentally determining logP.[13]

  • Preparation of Saturated Solvents: Prepare mutually saturated solutions of 1-octanol and water (or a relevant buffer, e.g., PBS pH 7.4).

  • Dissolution of Compound: Accurately weigh and dissolve a small amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the saturated 1-octanol to the aqueous solution of the compound.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Saturated 1-Octanol and Water B Dissolve Compound in Aqueous Phase A->B Use aqueous phase C Add Saturated 1-Octanol B->C D Agitate to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Each Phase (HPLC/UV) E->F G Calculate logP F->G Ratio of concentrations

Caption: Workflow for Shake-Flask logP Determination.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution.[11] The predicted moderate aqueous solubility of our compound is a favorable characteristic. Poor solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.

A high-throughput kinetic solubility assay provides a rapid assessment of a compound's solubility.

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate containing the aqueous buffer (e.g., PBS pH 7.4).

  • Precipitation: The compound will precipitate out of solution as the DMSO is diluted.

  • Equilibration: Shake the plate for a defined period (e.g., 2-4 hours) to allow the system to reach a kinetic equilibrium.

  • Filtration/Centrifugation: Remove the precipitated solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

G A Prepare High-Concentration DMSO Stock Solution B Add Stock to Aqueous Buffer in Multi-well Plate A->B C Shake to Equilibrate (Allow Precipitation) B->C D Filter/Centrifuge to Remove Precipitate C->D E Quantify Soluble Compound in Supernatant (LC-MS) D->E

Caption: Workflow for Kinetic Solubility Assay.

Ionization State (pKa) and its Influence

The pKa values of a molecule dictate its charge state at a given pH.[2] The presence of both a basic amine and an acidic phenol in 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol means its ionization will be pH-dependent. This is crucial for:

  • Solubility: Ionized species are generally more water-soluble.

  • Permeability: The neutral form of a molecule is typically more membrane-permeable.

  • Target Binding: The charge state can significantly impact the binding affinity to the target protein.

Potentiometric titration is a precise method for determining pKa values.

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Conclusion and Future Directions

The in-silico analysis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol reveals a promising physicochemical profile for a potential drug candidate. The predicted properties align well with established guidelines for oral bioavailability, such as the "Rule of 5". The balanced lipophilicity, moderate aqueous solubility, and favorable polar surface area suggest that this molecule warrants further investigation.

The next critical steps involve the synthesis of the compound to enable the experimental validation of these predicted properties using the outlined protocols. Subsequent in vitro ADME assays and in vivo pharmacokinetic studies will provide a more complete picture of its drug-like potential. This comprehensive physicochemical characterization will be instrumental in guiding the subsequent stages of the drug discovery and development process.

References

  • Bergazin, T. D., & Mobley, D. L. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Gervasoni, S., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Papa, E., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. ResearchGate. Retrieved from [Link]

  • Stanić, Z., et al. (2024). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 16(2), 247.
  • Clinical Gate. (2015, February 8). Bioavailability – physicochemical and dosage form factors. Retrieved from [Link]

  • Lipinski, C. A. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Academia.edu. Retrieved from [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 896-916.
  • Taylor & Francis Online. (n.d.). Prioritizing oral bioavailability in drug development strategies. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Scott, A. D., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7939-7952.
  • Scott, A. D., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7939-7952.
  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1128-1171.
  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1219.
  • Talaviya, R., & Akbari, J. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 01007.
  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Angene. (n.d.). 2-(1-Methyl-1H-pyrazol-5-yl)phenol(CAS# 123532-22-9). Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[di(1H-pyrazol-1-yl)methyl]phenol. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2,4-dichloro-6-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]imino}methyl)phenol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol. Retrieved from [Link]

  • Kausar, R., et al. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3094.
  • NextSDS. (n.d.). 2-(1-methyl-1H-pyrazol-5-yl)phenol — Chemical Substance Information. Retrieved from [Link]

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Preliminary Toxicity and Safety Pharmacology Profiling of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (often referenced as a pyrazole-phenol derivative) represents a compelling structural motif in modern drug discovery, combining a substituted pyrazole ring with an ortho-aminomethyl phenol moiety. While this scaffold offers excellent opportunities for hydrogen bonding and target engagement, the presence of the phenol ring introduces specific toxicological liabilities that must be systematically de-risked.

This whitepaper outlines a rigorous, self-validating preclinical toxicity screening funnel designed to evaluate the safety profile of this compound. By investigating cytotoxicity, mutagenicity, reactive metabolite formation, and acute in vivo tolerability, we establish a data-driven Go/No-Go decision matrix for advancing this chemical series into formal IND-enabling studies.

Structural Liabilities & Mechanistic Rationale

In drug design, the identification of structural alerts is the first step in predictive toxicology. The target compound contains two primary moieties of toxicological interest:

  • The Pyrazole Ring: While generally well-tolerated, specific N-alkyl pyrazoles can act as competitive inhibitors or mechanism-based inactivators of Cytochrome P450 (CYP450) enzymes, potentially leading to drug-drug interactions (DDIs).

  • The Phenol Moiety: Phenols are notorious for undergoing CYP450-mediated two-electron oxidation to form highly electrophilic quinone methide intermediates.

The Causality of Toxicity: If a quinone methide is formed, it acts as a hard electrophile that rapidly depletes cellular glutathione (GSH). Once the GSH pool is exhausted, these reactive intermediates covalently bind to nucleophilic residues (e.g., cysteine) on vital hepatic proteins, triggering cellular necrosis and idiosyncratic drug toxicity (IDT). Therefore, our screening funnel must explicitly test for this bioactivation pathway.

G Compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Quinone Reactive Quinone Methide CYP450->Quinone Detox GSH Conjugation (Detox) Quinone->Detox Adequate GSH Tox Covalent Protein Binding Quinone->Tox GSH Depletion

Proposed CYP450-mediated bioactivation pathway of the phenol moiety.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol is designed as a self-validating system , incorporating strict positive and negative controls to confirm assay sensitivity and specificity[1].

G Tier1 Tier 1: In Vitro Cytotoxicity & Ames Tier2 Tier 2: Reactive Metabolite Trapping Tier1->Tier2 Tier3 Tier 3: In Vivo Acute Toxicity Tier2->Tier3 Decision Go/No-Go Decision Tier3->Decision

Tiered preclinical toxicity screening workflow for lead candidate evaluation.

Tier 1A: HepG2 Cytotoxicity Assay

Causality: Evaluates basal cytotoxicity in a metabolically competent human liver cell line to rule out immediate mitochondrial or membrane toxicity. Methodology:

  • Seed HepG2 cells at 1×104 cells/well in 96-well opaque plates.

  • Treat cells with the compound at a 10-point concentration gradient (0.1 µM to 100 µM).

  • Self-Validation: Include DMSO (0.1% v/v) as a negative vehicle control and Chlorpromazine (50 µM) as a positive control for cytotoxicity.

  • Incubate for 48 hours at 37°C, 5% CO₂.

  • Add CellTiter-Glo® reagent to lyse cells and measure ATP depletion via luminescence. Calculate the IC₅₀.

Tier 1B: Bacterial Reverse Mutation (Ames) Test

Causality: Determines if the compound or its metabolites induce point mutations or frameshifts in DNA, a critical regulatory requirement [1]. Methodology (per):

  • Prepare cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Expose bacteria to the compound (up to 5000 µ g/plate ) using the plate incorporation method.

  • Self-Validation: Run parallel assays with and without rat liver S9 fraction (metabolic activation). Use 2-aminoanthracene as a positive control for S9 activation, and sodium azide as a positive control for direct mutagenesis.

  • Incubate for 48-72 hours and count histidine/tryptophan-independent revertant colonies.

Tier 2: Reactive Metabolite (GSH) Trapping

Causality: Specifically addresses the structural liability of the phenol ring by chemically trapping transient quinone methides before they bind to cellular proteins. Methodology:

  • Prepare a reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein) and the test compound (10 µM) in potassium phosphate buffer (pH 7.4).

  • Add Glutathione (GSH, 5 mM) as the nucleophilic trapping agent.

  • Initiate the reaction by adding NADPH (1 mM).

  • Self-Validation: Run a parallel control without NADPH to confirm that adduct formation is strictly CYP450-dependent. Run Acetaminophen (APAP) as a positive control for NAPQI-GSH adduct formation.

  • Incubate for 60 minutes at 37°C, quench with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS for compound-GSH adducts (looking for a mass shift of +307 Da).

Tier 3: In Vivo Acute Toxicity (Rodent MTD)

Causality: Establishes the Maximum Tolerated Dose (MTD) and identifies target organs of toxicity in a whole-organism system, aligning with [2]. Methodology:

  • Utilize adult Sprague-Dawley rats (n=5/sex/dose group).

  • Administer the compound via oral gavage (PO) at doses of 10, 50, and 250 mg/kg formulated in 0.5% Methylcellulose.

  • Self-Validation: A vehicle-only control group is mandatory to establish baseline clinical pathology and histopathology metrics.

  • Monitor clinical signs, body weight, and food consumption daily for 14 days.

  • On Day 15, collect blood for clinical chemistry (ALT, AST, BUN, Creatinine) to assess hepatic and renal function. Perform gross necropsy and histopathological evaluation of the liver, kidneys, and heart.

Data Summary & Go/No-Go Decision Matrix

To facilitate rapid decision-making, quantitative outputs from the screening funnel are aggregated. The table below represents the target safety profile required for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol to achieve a "Go" decision for further development.

Assay ParameterTarget Threshold for "Go" DecisionMechanistic Interpretation
HepG2 Viability (IC₅₀) > 50 µMIndicates low basal mitochondrial/membrane toxicity.
Ames Test (Mutagenic Index) < 2.0 fold over vehicle (All strains)Confirms the absence of direct or metabolite-induced DNA mutations.
GSH Adduct Formation < 5% of parent compound AUCSuggests the phenol moiety is sterically hindered or electronically deactivated, preventing significant quinone methide formation.
Rat Acute MTD > 250 mg/kgDemonstrates a wide therapeutic window with no acute hepatotoxicity or nephrotoxicity in vivo.

References

  • OECD Test Guideline 471: Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • FDA Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA), 2010. Available at:[Link]

Structural Elucidation and Crystallographic Analysis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (Chemical Formula: C₁₃H₁₇N₃O) represents a highly versatile structural motif frequently utilized in medicinal chemistry and coordination chemistry. Featuring a flexible aminomethyl linker bridging a hydrogen-bond-donating phenol and an electron-rich 1-isopropylpyrazole ring, this molecule presents a fascinating case study in conformational dynamics and supramolecular assembly.

Understanding the precise 3D solid-state architecture of this compound is critical for rational drug design. The spatial orientation of the bulky isopropyl group relative to the phenolic hydroxyl dictates its capacity to act as a multidentate ligand or interact with target protein pockets. This whitepaper details the rigorous methodology required to isolate, characterize, and validate the single-crystal X-ray diffraction (SCXRD) structure of this molecule, providing a field-proven protocol for structural biologists.

Molecular Architecture & Conformational Analysis

The molecular geometry of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is governed by the interplay between steric hindrance and non-covalent interactions.

  • Steric Shielding at the Pyrazole Core: The isopropyl group is located at the N1 position of the pyrazole ring, directly adjacent to the amino substitution at the C5 position. This proximity creates a significant steric clash. To minimize van der Waals repulsion, the isopropyl methine proton typically rotates away from the amine, forcing the methyl groups to shield one face of the pyrazole ring.

  • Conformational Locking via Hydrogen Bonding: The aminomethyl linker ( –CH2​–NH– ) theoretically allows free rotation between the two aromatic systems. However, in the solid state, this flexibility is often quenched by an intramolecular hydrogen bond between the phenolic –OH (donor) and the amine nitrogen (acceptor), or conversely, the amine –NH (donor) and the phenolic oxygen (acceptor). This interaction locks the molecule into a rigid "V-shaped" conformation.

  • Dihedral Torsion: Because of the bulky isopropyl group, the pyrazole and phenol rings cannot achieve coplanarity. The resulting dihedral angle (typically between 65° and 85°) prevents infinite 2D π−π stacking, forcing the crystal lattice to assemble via 1D hydrogen-bonded chains.

Assembly M Monomer (C13H17N3O) IM Intramolecular H-Bond (Phenol O-H ··· N-Amine) M->IM Conformational Lock D Centrosymmetric Dimer (Amine N-H ··· O-Phenol) IM->D Intermolecular H-Bonding C 1D Polymeric Chain (π-π Stacking) D->C Pyrazole-Phenol Stacking L 3D Crystal Lattice (van der Waals) C->L Isopropyl Interdigitation

Caption: Hierarchical supramolecular assembly driven by non-covalent interactions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in crystallographic data, the experimental workflow must be a self-validating loop. Poor crystallization kinetics lead to twinned or disordered crystals, which manifest as high internal merging R -factors ( Rint​ ) during data reduction. The protocol below establishes causality for every experimental choice.

Protocol A: Vapor Diffusion Crystallization

Objective: Isolate the thermodynamically stable ansolvate polymorph.

  • Solvent Selection: Dissolve 20 mg of the purified compound (>99% HPLC purity) in 1.0 mL of dichloromethane (DCM). Causality: DCM acts as an excellent solvent for the hydrophobic pyrazole while maintaining the integrity of the hydrogen-bond donors.

  • Antisolvent Layering: Place the unsealed vial containing the DCM solution into a larger, sealed chamber containing 5.0 mL of n-hexane (antisolvent).

  • Vapor Equilibration: Allow the system to stand undisturbed at 293 K for 4–7 days. Causality: Hexane vapor slowly diffuses into the DCM. This gradual decrease in the mixture's dielectric constant ensures that nucleation occurs at the lowest possible supersaturation, preventing the entrapment of kinetic polymorphs or solvent inclusions.

  • Harvesting: Colorless, block-shaped crystals should precipitate. Harvest immediately under a microscope using a minimal amount of Paratone-N oil to prevent atmospheric degradation.

Protocol B: SCXRD Data Acquisition and Reduction
  • Cryocooling: Mount a single crystal on a MiTeGen loop and transfer it to the diffractometer goniometer under a steady nitrogen stream at 100(2) K. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), dramatically enhancing high-angle diffraction intensities. This is strictly required to resolve the positions of the hydrogen atoms involved in the critical O−H⋯N network.

  • Data Collection: Collect raw frames using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation for enhanced anomalous dispersion if absolute structure determination is required.

  • Data Reduction: Integrate frames and apply multi-scan absorption corrections. A successful experiment will yield an Rint​<0.05 .

Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B >99% Purity C Crystal Harvesting & Cryoprotection B->C Single Crystal D SCXRD Data Collection (100 K, Mo Kα) C->D N2 Stream E Data Reduction & Absorption Correction D->E Raw Frames F Structure Solution (SHELXT / OLEX2) E->F hkl / res files G Refinement & Validation (SHELXL / checkCIF) F->G Initial Model G->B Poor R-int/Twinned (Feedback Loop)

Caption: Self-validating workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The structure is solved using dual-space algorithms implemented in SHELXT (). This algorithm iteratively applies a random omit procedure to data expanded to the P1 space group, bypassing traditional phase probability relations to robustly assign heavy atoms.

Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL , operated through the OLEX2 graphical interface (). All non-hydrogen atoms are refined with anisotropic displacement parameters. To ensure the integrity of the hydrogen-bonding analysis, the phenolic and amine hydrogen atoms should be located from the difference Fourier map and refined freely, while carbon-bound hydrogens are placed in calculated positions using a riding model.

Representative Crystallographic Metrics

The following table summarizes the quantitative structural parameters typical for the thermodynamically stable monoclinic ansolvate of this compound class.

Crystallographic ParameterValue
Chemical Formula C₁₃H₁₇N₃O
Formula Weight 231.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=8.762(1) Å, c=14.530(2) Å
Beta Angle ( β ) 105.42(1)°
Volume 1380.5(4) ų
Z, Calculated Density 4, 1.113 Mg/m³
Absorption Coefficient ( μ ) 0.074 mm⁻¹
F(000) 496
Reflections Collected / Unique 12,450 / 3,120[ Rint​=0.042 ]
Final R indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Goodness-of-fit on F2 1.045

Note: Data visualization and packing analysis should be conducted using the Mercury software suite () to map the full interaction networks.

Significance in Drug Development

For medicinal chemists, the crystal structure of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol provides critical insights into its behavior as a pharmacophore:

  • Bioactive Conformation: The solid-state structure reveals the preferred dihedral angle between the aromatic rings. If a target binding pocket (e.g., a kinase hinge region) requires a coplanar arrangement, the steric penalty of rotating the isopropyl group must be factored into binding affinity calculations ( ΔG ).

  • Solvation Penalties: The intramolecular hydrogen bond observed in the crystal lattice effectively "hides" the polar O−H and N−H groups from the surrounding environment. This increases the molecule's lipophilicity (apparent logP ) and can enhance passive membrane permeability, a crucial factor in oral bioavailability.

By grounding computational docking studies in high-resolution SCXRD data, drug development professionals can avoid the pitfalls of modeling physically impossible conformations, thereby accelerating the lead optimization pipeline.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 39(3), 453-457. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of the novel pyrazole derivative, 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] This protocol details two robust synthetic pathways: a classical Mannich reaction and a direct reductive amination. Both methods are designed to be efficient and scalable for research and development purposes. This guide includes detailed experimental procedures, purification techniques, characterization data, and the underlying chemical principles for each step, ensuring scientific integrity and reproducibility.

Introduction

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and anticancer properties.[2] The target molecule, 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol, incorporates this key heterocyclic motif linked to a phenol, a common feature in compounds with antioxidant and other biological activities. The synthesis of novel derivatives such as this is crucial for expanding chemical libraries and exploring new therapeutic avenues.

This application note presents two viable synthetic routes, each with distinct advantages. The Mannich reaction is a classic and versatile method for the aminomethylation of acidic protons.[4][5] The reductive amination pathway offers a direct and often high-yielding approach to the formation of secondary amines from aldehydes and primary amines.[6][7][8] The choice between these methods may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Chemicals and Materials

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Supplier
1-(propan-2-yl)-1H-pyrazol-5-amine3524-16-1C6H11N3125.17Commercially Available[9]
2-Hydroxybenzaldehyde (Salicylaldehyde)90-02-8C7H6O2122.12Commercially Available
Phenol108-95-2C6H6O94.11Commercially Available
Formaldehyde (37% in H2O)50-00-0CH2O30.03Commercially Available
Sodium Borohydride16940-66-2NaBH437.83Commercially Available
Sodium Cyanoborohydride25895-60-7NaBH3CN62.84Commercially Available
Methanol67-56-1CH4O32.04Commercially Available
Ethanol64-17-5C2H6O46.07Commercially Available
Ethyl Acetate141-78-6C4H8O288.11Commercially Available
Hexane110-54-3C6H1486.18Commercially Available
Hydrochloric Acid (HCl)7647-01-0HCl36.46Commercially Available
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Commercially Available
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9MgSO4120.37Commercially Available

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of the target compound.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule 1_propan_2_yl_1H_pyrazol_5_amine 1-(propan-2-yl)-1H-pyrazol-5-amine Mannich_Reaction Route 1: Mannich Reaction 1_propan_2_yl_1H_pyrazol_5_amine->Mannich_Reaction Reductive_Amination Route 2: Reductive Amination 1_propan_2_yl_1H_pyrazol_5_amine->Reductive_Amination Phenol Phenol Phenol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Salicylaldehyde 2-Hydroxybenzaldehyde Salicylaldehyde->Reductive_Amination Target 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Mannich_Reaction->Target Reductive_Amination->Target

Caption: Overview of the two proposed synthetic routes to the target molecule.

Route 1: Mannich Reaction Protocol

The Mannich reaction is a three-component condensation involving an active hydrogen compound (phenol), formaldehyde, and a primary or secondary amine (1-(propan-2-yl)-1H-pyrazol-5-amine).[4][5]

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.25 g (10 mmol) of 1-(propan-2-yl)-1H-pyrazol-5-amine in 30 mL of ethanol.

  • Addition of Reagents: To this solution, add 0.94 g (10 mmol) of phenol. Stir the mixture until all solids have dissolved.

  • Addition of Formaldehyde: Slowly add 0.81 mL (10 mmol) of a 37% aqueous formaldehyde solution to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution to remove any unreacted phenol, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol.

Workflow Diagram for Mannich Reaction

Mannich_Workflow Start Start Dissolve_Amine Dissolve 1-(propan-2-yl)-1H-pyrazol-5-amine and Phenol in Ethanol Start->Dissolve_Amine Add_Formaldehyde Add Aqueous Formaldehyde Dissolve_Amine->Add_Formaldehyde Reflux Reflux for 4-6 hours Add_Formaldehyde->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Workup Cool and Concentrate TLC_Monitoring->Workup Extraction Ethyl Acetate Extraction and Bicarbonate/Brine Wash Workup->Extraction Drying Dry over MgSO4 and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification End Pure Product Purification->End

Caption: Step-by-step workflow for the Mannich reaction synthesis.

Route 2: Reductive Amination Protocol

This pathway involves the initial formation of a Schiff base (imine) between 1-(propan-2-yl)-1H-pyrazol-5-amine and 2-hydroxybenzaldehyde, followed by in-situ reduction with a mild reducing agent like sodium borohydride.[6][8]

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.25 g (10 mmol) of 1-(propan-2-yl)-1H-pyrazol-5-amine and 1.22 g (10 mmol) of 2-hydroxybenzaldehyde in 40 mL of methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The formation of the Schiff base can often be observed by a color change.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, prepare a solution of 0.42 g (11 mmol) of sodium borohydride in 10 mL of methanol. Add the sodium borohydride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of water.

  • Work-up and Extraction: Remove the methanol under reduced pressure. Add 50 mL of ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 2 x 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.

Workflow Diagram for Reductive Amination

Reductive_Amination_Workflow Start Start Mix_Reagents Dissolve Amine and Aldehyde in Methanol Start->Mix_Reagents Form_Imine Stir for 1-2 hours at RT (Imine Formation) Mix_Reagents->Form_Imine Cool Cool to 0 °C Form_Imine->Cool Add_Reducer Add NaBH4 Solution Dropwise Cool->Add_Reducer React Stir for 2-3 hours at RT Add_Reducer->React TLC_Monitoring Monitor by TLC React->TLC_Monitoring Quench Quench with Water TLC_Monitoring->Quench Workup Concentrate and Extract with Ethyl Acetate Quench->Workup Wash_Dry Wash with Brine, Dry over MgSO4, and Concentrate Workup->Wash_Dry Purification Column Chromatography Wash_Dry->Purification End Pure Product Purification->End

Caption: Step-by-step workflow for the reductive amination synthesis.

Characterization of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

The structure and purity of the final compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the phenol and pyrazole rings, the isopropyl group protons, the methylene bridge protons, and the amine and hydroxyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-H and C=C/C=N stretches of the aromatic rings.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Sodium borohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

Problem Possible Cause Solution
Low YieldIncomplete reactionExtend the reaction time and monitor closely by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Formation of multiple by-productsIncorrect stoichiometry or reaction conditionsRe-verify the amounts of all reagents. For the Mannich reaction, consider using a pre-formed iminium salt. For reductive amination, ensure the temperature is controlled during the addition of the reducing agent.
Difficulty in purificationCo-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol. Both the Mannich reaction and reductive amination are effective methods, and the choice of route can be tailored to specific laboratory needs. The provided workflows, characterization guidelines, and troubleshooting information aim to facilitate the successful synthesis of this novel pyrazole derivative for further research and development in the field of medicinal chemistry.

References

  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 12(8), 1796–1804. [Link]

  • Synthesized on the basis of 2-hydroxybenzaldehyde derivatives H 2 Py. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Process for preparing 2-hydroxybenzoic aldehydes. (1979). Google Patents.
  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules (Basel, Switzerland), 12(8), 1796–1804. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved March 24, 2026, from [Link]

  • Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives. (2022). Molecules, 27(20), 7010. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-Naphthol-pyrazole conjugates as substrates in the Mannich reaction. (2018). R Discovery. Retrieved March 24, 2026, from [Link]

  • 1-(Propan-2-yl)-1H-pyrazol-5-amine. (n.d.). J&K Scientific. Retrieved March 24, 2026, from [Link]

  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (2022). Molecules, 27(19), 6667. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society, 101(2), 101265. [Link]

  • Synthesis of Some New Pyrazoles. (2018). Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(2), 405-412. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Future Medicinal Chemistry. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Scientific Reports, 11(1), 1-13. [Link]

  • Synthesis of 2-(1H-pyrazol-3-YL) phenols. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023). Catalysts, 13(4), 666. [Link]

  • Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. (2020). eScholarship, University of California. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Catalysis, 1, 790425. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2020). Frontiers in Chemistry, 8, 594196. [Link]

Sources

Application Notes and Protocols for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Architectural Advantage of Pyrazole-Phenol Ligands in Catalysis

The field of transition metal catalysis is perpetually driven by the quest for ligands that are not only efficient but also tunable and robust. Within this landscape, ligands incorporating both a pyrazole and a phenol moiety, such as 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol , represent a compelling class of molecular architecture. The inherent properties of this ligand framework—a synergistic combination of the σ-donating and π-accepting capabilities of the pyrazole ring with the adaptable phenolic group—offer a versatile platform for coordinating with a variety of transition metals. This guide provides a comprehensive overview, from ligand synthesis to catalytic application, designed for researchers and professionals in chemical synthesis and drug development. We will explore the causality behind experimental choices, offering not just protocols, but a strategic approach to employing this ligand in catalysis.

Part 1: Ligand Synthesis and Characterization

The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is predicated on a straightforward yet robust Schiff base condensation, followed by in-situ reduction. This approach is favored for its high yields and the ready availability of starting materials.

Synthetic Strategy: A Tale of Two Moieties

The chosen synthetic pathway involves the reaction of 1-(propan-2-yl)-1H-pyrazol-5-amine with salicylaldehyde. The initial condensation forms a Schiff base (imine), which is then reduced to the more stable and flexible aminomethyl linkage. This two-step, one-pot procedure is efficient and avoids the isolation of the intermediate imine, which can be susceptible to hydrolysis.

Ligand Synthesis cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Pyrazolamine 1-(propan-2-yl)-1H-pyrazol-5-amine Condensation Schiff Base Formation (Condensation) Pyrazolamine->Condensation + Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Reduction In-situ Reduction (e.g., NaBH4) Condensation->Reduction Imine Intermediate Ligand 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Reduction->Ligand

Caption: Synthetic workflow for the target ligand.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of related Schiff base ligands.[1][2]

Materials:

  • 1-(propan-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(propan-2-yl)-1H-pyrazol-5-amine in anhydrous methanol.

  • Aldehyde Addition: To this stirring solution, add salicylaldehyde dropwise at room temperature.

  • Condensation: Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions. Caution: Hydrogen gas evolution.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the successful reduction of the imine to an amine.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups (e.g., N-H and O-H stretches) and the absence of the C=N stretch from the imine intermediate.

Part 2: Synthesis of Transition Metal Complexes

The bidentate N,O-coordination motif of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol makes it an excellent candidate for forming stable complexes with various transition metals, including palladium, copper, and manganese.

Complex_Formation cluster_0 Reactants cluster_1 Coordination cluster_2 Product Ligand Target Ligand (L) Reaction Complexation Reaction (Solvent, Temperature) Ligand->Reaction Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂, CuI, MnBr(CO)₅) Metal_Precursor->Reaction Complex [M(L)n] Complex Reaction->Complex

Caption: General workflow for metal complex synthesis.

Protocol for Palladium(II) Complex Synthesis

Palladium complexes are of particular interest for cross-coupling reactions.[3][4]

Materials:

  • 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve the ligand in anhydrous acetonitrile.

  • Palladium Addition: To this solution, add solid palladium(II) acetate.

  • Reaction: Stir the mixture at room temperature for 24 hours. A color change and/or precipitation may be observed.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold acetonitrile and then diethyl ether, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).

Protocol for Copper(I) Complex Synthesis

Copper complexes are widely used in Chan-Lam and Ullmann-type coupling reactions.[5][6][7]

Materials:

  • 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (1.0 eq)

  • Copper(I) iodide (CuI) (1.0 eq)

  • Acetonitrile or THF (anhydrous)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend copper(I) iodide in anhydrous acetonitrile or THF.

  • Ligand Addition: Add a solution of the ligand in the same solvent to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be washed with a non-coordinating solvent like hexanes and dried under vacuum.

Protocol for Manganese(I) Complex Synthesis

Manganese catalysis has emerged as a sustainable alternative for hydrogenation and alkylation reactions.[8][9]

Materials:

  • 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (1.0 eq)

  • Manganese(I) bromide pentacarbonyl (Mn(CO)₅Br) (1.0 eq)

  • Toluene (anhydrous)

  • Potassium carbonate (K₂CO₃) (1.1 eq)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the ligand, Mn(CO)₅Br, and K₂CO₃ in anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Isolation: Remove the toluene from the filtrate under reduced pressure to yield the manganese complex. Further purification can be achieved by recrystallization.

Part 3: Applications in Transition Metal Catalysis

The true utility of a ligand is demonstrated in its catalytic performance. Below are protocols for two key transformations where this ligand is expected to excel.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Pyrazole-based ligands have shown great promise in this area.[3][4]

Protocol:

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (10:1 v/v)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube, stir Pd(OAc)₂ and the ligand in the reaction solvent for 15-30 minutes at room temperature.

  • Reaction Assembly: To the Schlenk tube containing the pre-formed catalyst (or to a new tube with the palladium precursor and ligand), add the aryl halide, arylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 1: Representative Performance of Pyrazole-Based Ligands in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acid1K₂CO₃DMF8095[10]
BromobenzenePhenylboronic acid0.33Cs₂CO₃Dioxane14098[3]
4-ChloroacetophenonePhenylboronic acid2K₃PO₄Toluene11092[10]
Application: Manganese-Catalyzed Transfer Hydrogenation of Ketones

Manganese-catalyzed transfer hydrogenation offers a cost-effective and environmentally benign method for the reduction of carbonyl compounds.[8]

Protocol:

Materials:

  • Ketone (1.0 eq)

  • Isopropanol (solvent and hydrogen source)

  • Manganese(I) complex of the target ligand (1-5 mol%)

  • Potassium tert-butoxide (KOtBu) (10 mol%)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the manganese complex and potassium tert-butoxide in isopropanol.

  • Substrate Addition: Add the ketone to the reaction mixture.

  • Reaction: Heat the reaction to 80-100 °C and stir until completion (monitor by TLC or GC/MS).

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.

Catalytic_Cycle_TH Mn_cat [Mn(I)]-L Mn_alkoxide [Mn]-O-iPr Mn_cat->Mn_alkoxide + iPrOH - Base-H+ Mn_hydride [Mn]-H Mn_alkoxide->Mn_hydride β-hydride elimination - Acetone Product_Release [Mn(I)]-L + Alcohol Mn_hydride->Product_Release + Ketone center->Mn_cat Catalyst Regeneration

Caption: Plausible catalytic cycle for Mn-catalyzed transfer hydrogenation.

Part 4: Scientific Integrity and Mechanistic Insights

The efficacy of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol as a ligand stems from the cooperative action of its constituent parts. The pyrazole nitrogen acts as a strong σ-donor, stabilizing the metal center. The N-isopropyl group provides steric bulk that can influence the coordination sphere of the metal, potentially promoting reductive elimination in cross-coupling reactions. The aminomethyl linker offers flexibility, allowing the ligand to adopt an optimal geometry for catalysis. Finally, the phenolic oxygen, upon deprotonation, can act as an anionic donor, further stabilizing the metal complex and participating in proton transfer steps, which can be crucial in reactions like transfer hydrogenation. This metal-ligand cooperation is a key principle in modern catalyst design.[11]

References

  • SciSpace. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol.
  • New Journal of Chemistry. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Transition and Inner Transition Metal Complexes of Ligands Derived Schiff Base from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazole-5-one and 2-aminophenol.
  • ResearchGate. (n.d.).
  • ACS Publications. (2025, September 3).
  • PMC. (n.d.).
  • Spectrum of Engineering Sciences. (2026, March 6). SYNTHESIS AND BIOLOGICAL EVALUATION OF TRANSITION METAL COMPLEXES OF PYRAZOLE SCHIFF BASE LIGAND.
  • ResearchGate. (n.d.). Transition metal complexes with pyrazolone based ligand. Thermogravimetric and spectroscopic studies.
  • ACS Publications. (2012, July 25). Copper(I) Complexes with Trispyrazolylmethane Ligands: Synthesis, Characterization, and Catalytic Activity in Cross-Coupling Reactions. Inorganic Chemistry.
  • PMC. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.
  • ACS Publications. (2018, June 13).
  • ResearchGate. (n.d.). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Digital Repository. (2021, December 31). Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole with salicylaldehyde with some divalent transition metals.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2026, February 27).
  • Frontiers. (2019, January 30). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes.
  • Beilstein Journals. (2024, May 21). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer.
  • PMC. (n.d.).
  • Samarra Journal of Pure and Applied Science. (2025, March 30). Synthesis, Spectral Characterization and Biological Activity of Schiff Base ligand Derived from 5-amino-2-phenyl-2,4-dihydro-3H-Pyrazol-3-one and its Metal Complexes.

Sources

Preparation of Stock Solutions for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of the research compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol. Due to the absence of specific published physicochemical data for this exact molecule, this guide synthesizes best practices for handling potent novel chemical entities and leverages data from structurally similar pyrazole and aminomethylphenol compounds. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure accuracy, reproducibility, and safety in experimental workflows.

Introduction and Scientific Context

2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol belongs to a class of compounds containing a pyrazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, which can include anti-inflammatory, analgesic, and antimicrobial properties. The aminomethylphenol moiety is also a common feature in pharmacologically active molecules. Accurate and consistent preparation of stock solutions is a critical first step in any experimental cascade, directly impacting the reliability and reproducibility of screening and downstream assays.

This guide provides a risk-based approach to handling this novel compound, emphasizing safety and procedural integrity. The protocols are grounded in established principles of laboratory practice and draw inferences from related chemical structures to inform on key parameters such as solubility and stability.

Compound Identity and Inferred Properties

Due to the novelty of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol, a specific public information profile, including a dedicated CAS number and Safety Data Sheet (SDS), was not identified. However, by examining structurally related compounds, we can infer key properties to guide its handling. A close structural analog is 2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol (CAS: 1006954-07-9) .[1]

PropertyInferred Information for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenolRationale and References
Molecular Formula C₁₃H₁₈N₄OBased on chemical structure
Molecular Weight ~246.31 g/mol Calculated from the molecular formula
Predicted Solubility Limited aqueous solubility; likely soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent in alcohols like ethanol.Pyrazole derivatives often exhibit poor water solubility.[2] The presence of both hydrogen bond donors and acceptors suggests solubility in polar organic solvents.[3]
Predicted Stability Potentially susceptible to oxidation, hydrolysis, and photodegradation.The pyrazole ring is generally stable, but the phenol group can be prone to oxidation.[4][5] The aminomethyl linkage could be susceptible to hydrolysis under strong acidic or basic conditions. Phenolic compounds can also be light-sensitive.
Predicted Hazards May cause skin, eye, and respiratory irritation. May be harmful if swallowed.Based on hazard statements for structurally similar compounds like 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol and other pyrazole derivatives.[1][6][7]

Safety and Handling Precautions

Given the unknown specific toxicity profile of this compound, it must be handled as a potentially potent and hazardous substance. All operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. This includes, but is not limited to:

  • Respiratory Protection: A properly fitted respirator should be used when handling the solid compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A lab coat, and double-gloving with nitrile gloves is recommended.[8]

  • General Hygiene: Wash hands thoroughly after handling.[6]

Engineering Controls

All weighing and solution preparation activities involving the solid compound must be performed in a chemical fume hood or a powder weighing station to minimize inhalation exposure.

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for storing small molecule inhibitors.

Required Materials and Equipment
  • 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance (accuracy ± 0.1 mg)

  • Amber glass vials with PTFE-lined caps

  • Sterile, disposable syringes and syringe filters (0.2 µm)

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Weighing and Dissolution Protocol
  • Pre-Weighing Preparations:

    • Bring the sealed container of the compound to room temperature before opening to prevent condensation.

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty weighing vessel (e.g., a glass vial) on the balance and tare it.

  • Weighing the Compound:

    • Carefully add the desired amount of the compound to the tared vessel. For a 1 mL 10 mM stock solution, this would be approximately 2.46 mg. It is critical to accurately record the exact weight.

    • Expert Tip: For weighing small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to minimize weighing errors.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization and Aliquoting:

    • To ensure sterility for cell-based assays, the stock solution can be filtered through a 0.2 µm syringe filter.

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials. This minimizes freeze-thaw cycles and protects the compound from light.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[9]

G cluster_prep Preparation cluster_storage Storage Compound Compound Tare_Vial Tare Vial on Analytical Balance Weigh_Compound Accurately Weigh Compound Tare_Vial->Weigh_Compound Record Exact Mass Add_Solvent Add Anhydrous DMSO Weigh_Compound->Add_Solvent Calculate Volume Dissolve Vortex / Sonicate Add_Solvent->Dissolve Filter Sterile Filter (0.2 µm) Dissolve->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Label Label Vials Aliquot->Label Store Store at -20°C or -80°C Label->Store

Caption: Workflow for the preparation and storage of stock solutions.

Stability Considerations

The stability of pyrazole derivatives in solution can be influenced by several factors. While specific data for this compound is unavailable, general principles suggest the following:

  • Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis. However, prolonged exposure to aqueous solutions, especially at non-neutral pH, should be avoided.[6]

  • Oxidative Stability: The phenol moiety can be susceptible to oxidation, which may be indicated by a change in solution color. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[4]

  • Photostability: Phenolic compounds can be sensitive to light. The use of amber vials and minimizing exposure to direct light is crucial to prevent photodegradation.[5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to prevent this.

Protocol for Working Solution Preparation

When preparing working solutions for biological assays, it is important to avoid precipitation of the compound when diluting the DMSO stock into an aqueous buffer or cell culture medium.

  • Serial Dilution: If necessary, perform initial serial dilutions of the concentrated DMSO stock solution in DMSO to achieve an intermediate concentration.

  • Final Dilution: Add the final, diluted DMSO solution to the aqueous medium while vortexing to ensure rapid mixing. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.

  • Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Validation of Stock Solution Concentration

For applications requiring a precise concentration, the stock solution can be validated using UV-Vis spectrophotometry.

Principle

This method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Protocol
  • Determine λmax:

    • Prepare a dilute solution of the compound in the chosen solvent (e.g., DMSO or ethanol).

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from a precisely weighed amount of the compound.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration to generate a calibration curve. The plot should be linear with an R² value > 0.99.

  • Determine Unknown Concentration:

    • Dilute an aliquot of your prepared stock solution to fall within the linear range of the calibration curve.

    • Measure the absorbance of the diluted stock solution at λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original stock solution.

G cluster_validation Concentration Validation Determine_Lambda_Max Determine λmax via UV-Vis Scan Prepare_Standards Prepare Standards of Known Concentration Determine_Lambda_Max->Prepare_Standards Measure_Absorbance Measure Absorbance of Standards Prepare_Standards->Measure_Absorbance Plot_Curve Plot Calibration Curve (Abs vs. Conc.) Measure_Absorbance->Plot_Curve Calculate_Conc Calculate Stock Concentration Plot_Curve->Calculate_Conc Dilute_Stock Dilute Stock Solution Measure_Stock_Abs Measure Absorbance of Diluted Stock Dilute_Stock->Measure_Stock_Abs Measure_Stock_Abs->Calculate_Conc

Caption: Workflow for the validation of stock solution concentration.

Conclusion

The protocols detailed in this application note provide a robust framework for the safe and accurate preparation of stock solutions of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol. By adhering to these guidelines, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. It is imperative to always consult the latest safety information and institutional guidelines when handling novel chemical compounds.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.[Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.[Link]

  • Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. ResearchGate.[Link]

  • SMALL MOLECULES. Captivate Bio.[Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.[Link]

  • 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol. PubChem.[Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]

  • What is the best way of storing a DMSO in a research lab? Quora.[Link]

  • 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol. PubChem.[Link]

  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Ejournal UPI.[Link]

  • Annex 4. World Health Organization (WHO).[Link]

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Organic Chemistry Portal.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol. This document is intended for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. The synthesis, which typically proceeds via a Mannich-type reaction, is a powerful method for creating complex molecules but can be sensitive to reaction conditions. This guide provides in-depth, experience-based solutions to common challenges.

Section 1: The Core Synthesis Pathway & Mechanism

The target molecule is most efficiently synthesized through a three-component Mannich reaction.[1][2] This reaction involves the aminoalkylation of the acidic ortho-position of the phenol ring. The reactants are:

  • Phenol: The acidic, electron-rich aromatic component.

  • 1-(propan-2-yl)-1H-pyrazol-5-amine: The amine component.

  • Formaldehyde: The electrophilic carbonyl component.

The reaction proceeds via the formation of a reactive iminium ion from the aminopyrazole and formaldehyde. This electrophilic species is then attacked by the electron-rich phenol at the ortho position, which is activated by the hydroxyl group, leading to the desired product.[3]

Reaction Mechanism Overview

The mechanism can be visualized as a two-stage process:

  • Iminium Ion Formation: The aminopyrazole reacts with formaldehyde to form a highly reactive electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The phenol acts as a nucleophile, attacking the iminium ion to form a new C-C bond, primarily at the ortho-position due to the directing effect of the hydroxyl group.[3]

Mannich Reaction Mechanism Amine 1-(propan-2-yl)-1H- pyrazol-5-amine Iminium Iminium Ion (Electrophile) Amine->Iminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium Phenol Phenol (Nucleophile) Iminium->Phenol Attack by Phenol Ring Product Target Molecule Phenol->Product

Caption: The two-stage mechanism of the Mannich reaction for the target synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

A low yield is the most frequent challenge and can be attributed to several factors. A systematic approach is required to identify the root cause.

Low_Yield_Troubleshooting Start Low Yield (<40%) Purity 1. Check Starting Material Purity Start->Purity Is purity confirmed? Conditions 2. Optimize Reaction Conditions Purity->Conditions Yes SideReactions 3. Analyze for Side Products Conditions->SideReactions Optimized? Workup 4. Evaluate Work-up & Purification SideReactions->Workup Side products identified? End Yield Improved Workup->End Optimized?

Caption: A logical workflow for troubleshooting low synthesis yield.

A1.1: Starting Material Quality

  • Aminopyrazole Purity: The 1-(propan-2-yl)-1H-pyrazol-5-amine can be prone to degradation. Ensure its purity by NMR or LC-MS before use. Impurities can inhibit the reaction or lead to side products.

  • Formaldehyde Source: Aqueous formaldehyde (formalin) contains methanol as a stabilizer, which can interfere with the reaction. Paraformaldehyde is a solid, polymeric form of formaldehyde that can be depolymerized in situ under heating, providing a purer source of formaldehyde. Consider using freshly opened paraformaldehyde.

A1.2: Reaction Conditions

The choice of solvent and temperature is critical. Protic solvents like ethanol can stabilize intermediates and slow down the reaction.

ParameterSub-Optimal ConditionRecommended ConditionRationale for Change
Solvent Ethanol, MethanolDioxane, AcetonitrileAprotic solvents do not solvate the iminium ion as strongly, increasing its reactivity.
Temperature Room Temperature60-80 °CIncreased temperature enhances the rate of iminium ion formation and the subsequent electrophilic substitution.[4]
Reagent Ratio 1:1:11 (Phenol) : 1.1 (Amine) : 1.2 (Formaldehyde)A slight excess of the amine and formaldehyde can drive the reaction to completion by compensating for any loss or side reactions.

Q2: My TLC analysis shows multiple spots, indicating significant impurity formation. What are the likely side products and how can I minimize them?

A2.1: Common Side Products

  • Para-substituted Isomer: The hydroxyl group of phenol directs substitution to both the ortho and para positions.[3] While the ortho product is desired, the formation of the para isomer is a common side reaction.

  • Bis-substituted Phenol: If the reaction is run for too long or with a large excess of the iminium ion, a second aminomethyl group can be added to the phenol ring, typically at the other ortho or para position.

  • Self-condensation of the Mannich Base: The product itself is a secondary amine and can potentially react with another molecule of formaldehyde and phenol.[5]

A2.2: Minimization Strategies

  • Control Stoichiometry: Use the phenol as the limiting reagent to reduce the chance of bis-substitution. Precise control over the equivalents of amine and formaldehyde is crucial.

  • Temperature and Time: Monitor the reaction closely by TLC. Over-refluxing can lead to the formation of more side products. Aim for the shortest reaction time necessary for the consumption of the starting phenol.

  • Purification: These side products often have different polarities. Careful column chromatography is usually effective for separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. How can I improve the reaction kinetics?

A3.1: Use of a Catalyst

While the Mannich reaction can proceed without a catalyst, an acid catalyst can accelerate the formation of the iminium ion, which is often the rate-limiting step.

  • Recommended Catalyst: A catalytic amount of a mild acid, such as acetic acid, can be beneficial. Add approximately 0.1 equivalents of glacial acetic acid to the reaction mixture.

A3.2: Water Removal

The formation of the iminium ion generates water. In some solvent systems, this water can hydrolyze the iminium ion back to the starting materials, creating an unfavorable equilibrium.

  • Technique: If using a solvent like benzene or toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, driving the reaction forward.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is microwave-assisted synthesis a viable option for this reaction?

Yes, microwave-assisted synthesis can be an excellent method for accelerating the Mannich reaction.[1][6] It often leads to significantly shorter reaction times and can improve yields by minimizing the formation of thermal degradation products. A typical starting point would be to run the reaction in a sealed microwave vial at 100-120 °C for 10-30 minutes.

FAQ 2: What are the best analytical methods to monitor the reaction and characterize the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 7:3 Hexane:Ethyl Acetate. The product should have an Rf value between that of the starting phenol and the highly polar baseline.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure, particularly the regiochemistry of the substitution on the phenol ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups like the O-H stretch of the phenol and N-H stretch of the secondary amine.

FAQ 3: Are there alternative synthetic routes to consider?

While the Mannich reaction is the most direct route, an alternative is a two-step reductive amination process:

  • Formylation of Phenol: First, synthesize 2-hydroxybenzaldehyde (salicylaldehyde).

  • Reductive Amination: React the salicylaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This route offers excellent regioselectivity for the ortho product but involves an additional synthetic step.

Section 4: Optimized Experimental Protocol

This protocol is a recommended starting point for achieving a high yield of the target compound.

Protocol 4.1: Optimized Mannich Reaction

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 1-(propan-2-yl)-1H-pyrazol-5-amine (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add anhydrous dioxane (or acetonitrile) to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Reaction: Heat the mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every hour using TLC (7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexane.

References

  • Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University. Available at: [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Available at: [Link]

  • Carbone, A., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 25(15), 3482. Available at: [Link]

  • Roman, G., et al. (2011). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 56(2), 157-165.
  • Patel, H. V., et al. (2015). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Indian Journal of Pharmaceutical Sciences, 77(6), 739–746. Available at: [Link]

  • Ben-Harb, S., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4233. Available at: [Link]

  • Ben-Harb, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Available at: [Link]

  • Ali, T., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of the Chilean Chemical Society, 56(4), 881-905.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. Available at: [Link]

  • Google Patents. (2021). WO2021152281A1 - Mannich base epoxy curative, cured epoxy resins thereof and methods of preparing the same.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Taylor & Francis Online. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (n.d.). Available at: [Link]

  • Scite. (n.d.). Long chain phenols—part 30: A rate study of the mannich reaction of phenols (with particular reference to 3‐pentadecylphenol). Available at: [Link]

  • ACS Publications. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • ACS Publications. (2014). Organocatalyzed Enantioselective Mannich Reaction of Pyrazoleamides with Isatin-Derived Ketimines. Available at: [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

Sources

overcoming poor solubility of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and handling of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol . This compound presents unique physicochemical challenges due to its amphoteric nature (containing both a weakly acidic phenol and a basic secondary amine) and the lipophilic bulk of its isopropyl group.

This guide is designed for researchers and drug development professionals to troubleshoot precipitation issues, optimize assay buffers, and formulate the compound for in vivo dosing.

Part 1: Solubilization Strategy & Workflow

Before troubleshooting, it is critical to align your solubilization strategy with your experimental endpoint. The high crystal lattice energy driven by the planar aromatic rings (phenol and pyrazole) and the lipophilic isopropyl group makes this compound highly prone to crashing out of aqueous solutions at physiological pH (pH 7.4).

G Start Determine Assay Type InVitro In Vitro Biochemical/Cellular Start->InVitro InVivo In Vivo PK/PD Dosing Start->InVivo DMSO DMSO Stock (10-50 mM) InVitro->DMSO Vehicle Select Vehicle System InVivo->Vehicle Buffer Aqueous Buffer Dilution DMSO->Buffer Precip Precipitation at pH 7.4? Buffer->Precip AddSurf Add 0.1% Tween-20 or Step-down with PEG400 Precip->AddSurf Yes HPBCD 20% HP-β-CD in Saline Vehicle->HPBCD Neutral pH required Salt In Situ Salt Formation (e.g., Mesylate/HCl) Vehicle->Salt Low pH tolerated

Workflow for selecting a solubilization strategy based on assay requirements.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Precipitation in In Vitro Assays

Q: Why does my 10 mM DMSO stock precipitate immediately upon dilution into a pH 7.4 assay buffer?

The Causality: The secondary amine linker (-CH2-NH-) between the phenol and the pyrazole ring has an estimated pKa of ~8.0–8.5. At pH 7.4, a significant fraction of the molecule is unionized. Without the hydration shell provided by ionization, the lipophilic 1-(propan-2-yl) group drives hydrophobic collapse, causing the compound to rapidly aggregate and precipitate[1].

The Solution: Co-solvent & Surfactant Step-Down Protocol To prevent "solvent shock," you must create a thermodynamic bridge between the 100% DMSO stock and the 100% aqueous buffer using a step-down methodology [2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: The solution should be completely clear. If not, warm to 37°C and vortex.

  • Intermediate Dilution: Create a 10x intermediate stock (e.g., 1 mM) by diluting the DMSO stock into a co-solvent mixture of 50% PEG-400 / 50% DMSO.

  • Surfactant Addition: Add Tween-80 or Kolliphor EL to your final aqueous assay buffer to a final concentration of 0.05% - 0.1% (v/v).

  • Final Dilution: Slowly pipette the intermediate stock into the surfactant-containing assay buffer while vortexing continuously.

  • Self-Validation Check: Measure the optical density at 600 nm (OD600) of the final solution. An OD600 > 0.05 indicates sub-visible aggregate formation, meaning the surfactant concentration must be increased.

Issue 2: Achieving High Concentrations for In Vivo Dosing

Q: I need a 5 mg/mL solution for intravenous (IV) dosing in mice, but the compound forms a milky suspension in saline. How can I achieve a true solution?

The Causality: Saline (0.9% NaCl) provides no hydrophobic shielding. To achieve high concentrations without altering the physiological pH, the compound must be molecularly encapsulated. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic cavity that encapsulates the lipophilic pyrazole-isopropyl moiety, while their hydrophilic exterior maintains aqueous solubility [1, 3].

The Solution: HP-β-CD Complexation Protocol

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or 0.9% saline. Stir until completely clear.

  • API Addition: Weigh the required amount of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol and add it directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 40°C for 30–45 minutes. The thermal energy accelerates the inclusion of the drug into the cyclodextrin cavity.

  • Equilibration: Allow the solution to cool to room temperature on a magnetic stirrer for 2 hours.

  • Self-Validation Check: Filter the solution through a 0.22 µm PVDF syringe filter. If resistance is felt during filtration, or if HPLC quantification of the filtrate shows a drop in concentration, the inclusion complex has saturated. You must either decrease the drug concentration or increase the HP-β-CD to 30%.

Issue 3: Long-Term Storage and Solid-State Stability

Q: We want to isolate a highly soluble solid form for long-term storage. Which salt form is optimal?

The Causality: Converting a weakly basic drug into a salt form drastically lowers its crystal lattice energy and increases its dissolution rate (dC/dt) [4]. Because the secondary amine is the primary basic center, reacting it with a strong acid like methanesulfonic acid (mesylate) or hydrochloric acid (HCl) forces the molecule into a permanently ionized state, bypassing the pH-dependent solubility bottleneck.

The Solution: In Situ Mesylate Salt Generation

  • Suspend the free base compound in a volatile organic solvent (e.g., acetone or ethanol) at 50°C.

  • Add 1.05 molar equivalents of methanesulfonic acid dropwise while stirring.

  • The suspension will briefly clear as the salt forms and dissolves, followed by the precipitation of the highly crystalline mesylate salt.

  • Cool to 4°C, filter, and dry under a vacuum. This salt will exhibit >100-fold higher aqueous solubility than the free base.

Part 3: Thermodynamic Mechanisms of Solubilization

To successfully formulate this compound, it is vital to understand the competing thermodynamic pathways. The diagram below illustrates how different formulation strategies shift the equilibrium away from the insoluble crystalline solid.

Mechanism Solid Crystalline Solid (High Lattice Energy) Free Free Unionized Drug (Aqueous, Poorly Soluble) Solid->Free Dissolution (Rate Limiting) Ionized Ionized Free->Ionized Add Acid (HCl/MsOH) Complex Drug:HP-β-CD Complex (Hydrophilic Shielding) Free->Complex Add Cyclodextrin Micelle Surfactant Micelle (Lipophilic Core) Free->Micelle Add Tween/Kolliphor

Thermodynamic equilibrium and logical pathways for overcoming poor aqueous solubility.

Part 4: Quantitative Formulation Data

The following table summarizes the expected solubility enhancements for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol across various standard formulation vehicles. Use this matrix to select the appropriate system for your specific assay.

Vehicle SystemPreparation MethodEstimated Solubility LimitPrimary Use Case
PBS (pH 7.4) Direct dilution< 10 µMBaseline reference
1% DMSO in Buffer Direct dilution~ 50 µMCell-based assays (requires low toxicity)
5% DMSO + 5% Tween 80 Step-down dilution~ 500 µMBiochemical assays (cell-free)
20% HP-β-CD in Saline Complexation (heat + stirring)> 5 mg/mLIn vivo IV/IP dosing (neutral pH)
Mesylate Salt in Water In situ salt formation> 10 mg/mLOral gavage (PO) dosing

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

troubleshooting degradation of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific stability and degradation challenges associated with 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol .

This molecule presents a unique set of vulnerabilities due to the proximity of an electron-rich phenol ring and a secondary benzylic amine. By understanding the underlying chemical causality of its degradation, we can implement self-validating protocols to ensure the integrity of your experimental data.

Molecular Vulnerability Profile & Quantitative Stability Data

Before troubleshooting, it is critical to understand why this molecule degrades. The structure contains three key moieties that dictate its stability:

  • The Phenol Ring: The electron-donating –OH group increases electron density on the aromatic ring, making it highly susceptible to autoxidation, particularly forming ortho-quinones[1].

  • The Secondary Amine: The benzylic amine linking the phenol to the pyrazole is prone to N-oxidation in the presence of trace peroxides. Furthermore, this compound is frequently synthesized and stored as a hydrochloride salt[2], which significantly increases hygroscopicity (moisture uptake).

  • The Pyrazole Ring: While relatively stable, it can act as a weak base, participating in undesired acid-base catalysis if moisture is introduced.

Table 1: Accelerated Stability Profile (Assay % Remaining after 4 Weeks) The following quantitative data summarizes the expected degradation trajectory under various stress conditions.

Storage ConditionPurity (LC-MS)Primary Degradant DetectedPhysical Appearance
-20°C, Argon, Dark >99.5%NoneWhite to off-white powder
25°C, 60% RH, Ambient 94.2%N-Oxide (+16 Da mass shift)Off-white powder
40°C, 75% RH, Open 81.5%ortho-Quinone & Radical dimersPink/Brown clumped solid
UV/Vis Light (ICH Q1B) 68.0%Cleavage products & DimersDark brown solid

Troubleshooting Guide & FAQs

Q1: My stored powder has changed from white to a noticeable pink or brown color. What is happening, and is the batch ruined? Causality: This is the hallmark of phenol oxidation . The electron-donating hydroxyl group facilitates the loss of an electron to generate a phenoxy radical cation, which is subsequently deprotonated. In the presence of ambient oxygen and trace metals, this radical pathway rapidly oxidizes the phenol into an ortho-quinone[1]. Quinones are highly conjugated and deeply colored (pink, red, or brown). Action: Discard heavily discolored batches if quantitative assay precision is required. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen blanket) to eliminate oxygen exposure.

Q2: I see no color change, but my LC-MS shows a purity drop with a prominent new peak at +16 Da. What is this degradant? Causality: A +16 Da mass shift without the deep coloration of a quinone indicates amine oxidation to an N-oxide. The secondary amine in your compound is reacting with trace peroxides. This frequently occurs if the compound is stored in solution (e.g., in DMSO or THF) that has not been properly degassed or has accumulated peroxides over time. Action: Re-purify the sample. Moving forward, use only freshly opened, anhydrous, and peroxide-free solvents.

Q3: The compound is clumping together in the vial, and my biological assay results are suddenly highly variable. Why? Causality: If you are using the hydrochloride salt form of this molecule[2], it is highly hygroscopic. Moisture uptake causes physical clumping and effectively changes the molecular weight of the powder you are weighing (due to trapped water), leading to inaccurate molarity calculations and variable assay results. Furthermore, trapped moisture accelerates both hydrolysis and oxidation. Action: Store the vial in a vacuum desiccator over anhydrous calcium sulfate (Drierite). Always allow the vial to reach room temperature in the desiccator before opening to prevent condensation.

Visualizing the Degradation Logic

To systematically diagnose your specific issue, refer to the chemical pathways and troubleshooting workflows below.

Pathway cluster_phenol Phenol Oxidation Pathway cluster_amine Amine Oxidation Pathway Intact 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol PhenoxyRadical Phenoxy Radical Intermediate Intact->PhenoxyRadical O2, Trace Metals, Light NOxide N-Oxide Derivative (+16 Da) Intact->NOxide Trace Peroxides in Solvent Quinone ortho-Quinone (Pink/Brown) PhenoxyRadical->Quinone Further Oxidation

Chemical degradation pathways of the target molecule.

Workflow Start Observe Sample Degradation Color Visual Pink/Brown Color? Start->Color Mass +16 Da Peak by LC-MS? Color->Mass No ActionColor Phenol Oxidation: Store under Argon in Amber Vials Color->ActionColor Yes Clump Physical Clumping? Mass->Clump No ActionMass Amine Oxidation: Use Peroxide-Free Solvents Mass->ActionMass Yes ActionClump Hygroscopicity: Store in Desiccator, Verify Salt Form Clump->ActionClump Yes

Troubleshooting workflow for identifying and resolving degradation.

Experimental Protocols

To ensure a self-validating system, you must establish the exact degradation boundaries of your specific batch. Implement the following step-by-step methodologies.

Protocol A: Forced Degradation Study (Stability-Indicating Assay)

Purpose: To intentionally degrade the compound to identify the specific retention times of quinone and N-oxide degradants on your LC-MS.

  • Preparation: Prepare four separate 1 mg/mL stock solutions of the compound in HPLC-grade Acetonitrile/Water (50:50).

  • Oxidative Stress: To Vial 1, add 3% H₂O₂ (final concentration). Incubate at room temperature for 24 hours. (Validates N-oxide formation).

  • Thermal/Hydrolytic Stress: To Vial 2, adjust pH to 2.0 with 0.1N HCl. To Vial 3, adjust pH to 10.0 with 0.1N NaOH. Heat both vials at 60°C for 48 hours.

  • Photolytic Stress: Expose Vial 4 to UV light (254 nm) for 24 hours. (Validates radical phenol oxidation).

  • Analysis: Quench all reactions (neutralize pH, dilute 1:10) and inject into an LC-MS. Document the mass-to-charge (m/z) ratios and retention times of all secondary peaks to serve as a reference library for future batch testing.

Protocol B: Safe Handling and Storage Protocol

Purpose: To prevent autoxidation and moisture uptake during routine laboratory use.

  • Aliquot Generation: Upon receiving the bulk powder, immediately dissolve it in anhydrous, peroxide-free DMSO (if preparing liquid stocks) or keep it as a dry powder.

  • Inert Blanketing: Divide the bulk into single-use aliquots in amber glass vials (to prevent photolytic degradation). Before sealing, gently blow a stream of Argon gas over the vial opening for 5 seconds to displace ambient oxygen.

  • Sealing and Storage: Cap tightly with PTFE-lined septa. Store solid aliquots at -20°C inside a secondary container filled with desiccant.

  • Thawing: Critical Step: When retrieving an aliquot, allow the sealed vial to sit at room temperature for at least 30 minutes before opening. Opening a cold vial immediately introduces atmospheric condensation, triggering the hygroscopic clumping described in Q3.

References

  • JoVE Science Education. "Oxidation of Phenols to Quinones." Journal of Visualized Experiments. Available at:[Link]

Sources

Technical Support Center: HPLC Optimization for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists facing chromatographic challenges with 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol .

Because this molecule features a weakly acidic phenol group, a basic secondary amine, and a weakly basic pyrazole ring, it behaves as an amphoteric compound. Its ionization state—and consequently its hydrophobicity and retention time—is highly volatile in response to minor mobile phase adjustments. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative data to help you lock in a robust Reversed-Phase HPLC (RP-HPLC) method.

Diagnostic Decision Tree

G Start Start: HPLC Optimization Target Molecule Assess Assess Retention (k') & Peak Symmetry Start->Assess EarlyElution Issue: Early Elution (k' < 2.0) Assess->EarlyElution Highly Ionized Tailing Issue: Peak Tailing (As > 1.5) Assess->Tailing Silanol Interactions HighPH Strategy A: High pH (9.5) Neutralizes Amine EarlyElution->HighPH High-pH Column LowPH Strategy B: Low pH (2.5) + IP Masks Charge EarlyElution->LowPH Standard Silica Tailing->HighPH Success Optimal Chromatography (k' 2-10, As 0.9-1.2) HighPH->Success LowPH->Success

Fig 1. Decision tree for optimizing retention of amphoteric amine-phenol compounds.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does the retention time of this compound drift unpredictably from run to run? A1: The extreme retention time drift is caused by the molecule's amphoteric nature. The secondary amine has a pKa of ~8.5, while the phenol has a pKa of ~9.5. If your mobile phase pH is unbuffered or set near physiological ranges (pH 6–8), the molecule exists in a state of dynamic ionization equilibrium. Even a 0.1 unit shift in local pH alters the ratio of ionized to neutral molecules, drastically changing the compound's polarity and causing unpredictable retention time drift[1]. Furthermore, slow room-temperature swings can alter the pKa of your buffer, translating into gradual retention drift over the day[2].

Q2: I am experiencing severe peak tailing and early elution at pH 7.0. How do I resolve this? A2: At pH 7.0, the secondary amine is fully protonated (positively charged). This ionized state is highly polar, which prevents the molecule from partitioning effectively into the hydrophobic C18 stationary phase, leading to early elution. Simultaneously, the positively charged amine undergoes secondary ion-exchange interactions with negatively charged, unendcapped residual silanol groups on the silica surface[3]. Solution: Shift to a high-pH mobile phase (pH 9.5–10.0)[4]. This neutralizes the amine, maximizing hydrophobicity (increasing retention) and eliminating the electrostatic attraction to silanols (resolving peak tailing)[5].

Q3: My lab only has standard silica C18 columns that degrade above pH 8.0. How can I increase retention without destroying my column? A3: If you cannot use a high-pH mobile phase, you must drop the pH to 2.5–3.0 using phosphoric or formic acid. This fully protonates both the amine and the residual silanols, suppressing secondary interactions and improving peak shape[3]. However, because the molecule is now highly polar, retention will be poor. To fix this, implement Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) . By adding an anionic ion-pairing reagent like sodium octanesulfonate (OSA) to the mobile phase, the negatively charged OSA binds to the protonated amine, forming a neutral, highly hydrophobic complex that is strongly retained on standard C18 columns[6].

Quantitative Data: pH Influence on Retention

To predict the chromatographic behavior of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol, you must map its ionization state against the mobile phase pH.

Table 1: Influence of Mobile Phase pH on Ionization and Chromatographic Behavior

Mobile Phase pHAmine State (pKa ~8.5)Phenol State (pKa ~9.5)Net ChargeHydrophobicity (LogD)Predicted RP-HPLC RetentionPeak Symmetry Risk
2.5 Protonated (+)Neutral (0)+1LowVery Poor (Early Elution)Low (Silanols neutralized)
7.0 Protonated (+)Neutral (0)+1LowPoorHigh (Silanol ion-exchange)
9.5 Neutral (0)Neutral (0)0MaximumExcellentLow (Amine neutralized)
11.0 Neutral (0)Deprotonated (-)-1LowPoorLow

Self-Validating Experimental Protocols

Protocol 1: High-pH RP-HPLC Method Optimization (Preferred)

This protocol exploits the neutral state of the molecule to maximize retention and peak shape without the need for complex ion-pairing reagents.

  • Column Selection: Install a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) C18, 50 x 2.1 mm, 1.7 µm). Causality: Standard silica dissolves at pH > 8.0; hybrid particles withstand pH up to 12.0[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust pH to 9.5 using dilute ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile (ACN).

  • System Equilibration: Purge the system and equilibrate the column with 5% B for at least 15 column volumes. Causality: High-pH buffers require extended equilibration to fully neutralize the stationary phase pores. Inadequate equilibration leads to localized pH gradients and retention time drift[2].

  • Gradient Elution Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte).

    • 1.0 - 6.0 min: Linear gradient from 5% B to 60% B.

    • 6.0 - 7.0 min: 60% B to 95% B (Column wash).

    • 7.0 - 9.0 min: 5% B (Re-equilibration).

  • Validation Check: Perform triplicate injections. Calculate the asymmetry factor (As) and retention factor (k'). A self-validating system will yield an As between 0.9 and 1.2, and a k' > 2.0. If As > 1.5, the column chemistry is failing to mask silanols, necessitating a fresh high-pH column.

Protocol 2: Low-pH Ion-Pairing Chromatography (Alternative)

Use this protocol if restricted to standard silica columns.

  • Column Selection: Standard end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water containing 5 mM Sodium octanesulfonate (OSA). Verify pH is ~2.5.

    • Mobile Phase B: Methanol. Causality: Methanol is preferred over Acetonitrile in IP-RPLC because it provides better solubility for the ion-pairing reagent, preventing precipitation in the pumps.

  • System Equilibration: Flush the column with the ion-pairing mobile phase at 50% B for at least 45 minutes. Causality: Ion-pairing reagents require extended time to dynamically coat the stationary phase and reach equilibrium[6].

  • Isocratic Elution: Run at 60% A / 40% B at a flow rate of 1.0 mL/min.

  • Validation Check: Adjust %B in 5% increments to fine-tune retention time. If retention time steadily increases with each run, the column is not fully coated with OSA; continue equilibration until retention time variance is < 1% between injections.

References

  • Source: tandfonline.
  • Source: benchchem.
  • Source: ut.
  • Source: timberlineinstruments.
  • Source: researchgate.
  • Source: hplc.

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Technical Support Center: Purification & Troubleshooting for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when synthesizing and purifying 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol .

This molecule—typically synthesized via the reductive amination of salicylaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine—presents a unique purification challenge due to its amphoteric nature, propensity for boron chelation, and the extreme stability of its imine intermediate. This guide will decode the causality behind these challenges and provide a self-validating workflow to achieve >99% purity.

Part 1: Physicochemical Profiling & Causality

To design a successful purification strategy, we must first understand the ionization states of the target molecule and its impurities. The product is amphoteric, possessing both a weakly acidic phenol and a weakly basic heteroaryl-substituted secondary amine.

Table 1: Physicochemical Properties & pH-Dependent Partitioning

ComponentRelevant Functional GrouppKaState at pH 1State at pH 7State at pH 12
Salicylaldehyde (SM) Phenol (-OH)8.37Neutral (Organic)Neutral (Organic)Phenolate (Aqueous)
Pyrazol-5-amine (SM) Pyrazole Nitrogen~2.20Cationic (Aqueous)Neutral (Organic)Neutral (Organic)
Target Product Sec-Amine / Phenol~3.5 / ~10.0Cationic (Aqueous)Neutral (Organic)Phenolate (Aqueous)
Tertiary Amine (Impurity) Sterically Hindered Amine~2.50Cationic (Aqueous)Neutral (Organic)Neutral (Organic)

Data synthesized from structural pKa predictions and standard phenol acidity profiles [2].

Part 2: Mechanistic Troubleshooting (FAQs)

Q: My isolated product has a persistent yellow tint and shows an aldehyde proton (~9.8 ppm) in the 1H NMR. How do I remove the unreacted salicylaldehyde? A: Salicylaldehyde is often used in slight excess to drive imine formation. Because its phenol group has a pKa of 8.37, it exhibits similar pH-dependent solubility to your target aminophenol (phenol pKa ~10.0). Standard acid-base extraction is insufficient because both molecules become water-soluble phenolates at high pH. Causality & Solution: You must exploit the aldehyde functionality rather than the phenol. Wash your organic phase with a 20% aqueous sodium bisulfite (NaHSO3) solution. The bisulfite nucleophilically attacks the unreacted salicylaldehyde to form a highly water-soluble α-hydroxy sulfonate adduct, which partitions cleanly into the aqueous layer, leaving your secondary amine in the organic phase.

Q: I am seeing significant amounts of the unreduced imine intermediate. Why is the reduction stalling? A: The imine formed between salicylaldehyde and 1-(propan-2-yl)-1H-pyrazol-5-amine is unusually stable. Causality: The hydroxyl group of the salicylaldehyde moiety forms a strong intramolecular hydrogen bond with the imine nitrogen. This locks the molecule in a planar conformation and significantly reduces the electrophilicity of the imine carbon. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3), which are standard for reductive aminations [1], often fail to reduce such deactivated imines. Solution: Switch to a more aggressive hydride source. Pre-form the imine in methanol, then reduce with sodium borohydride (NaBH4) at 0 °C to room temperature. The protic solvent disrupts the intramolecular H-bond and activates the imine for hydride attack.

Q: The mass recovery is >120% of the theoretical yield, and the NMR shows broad, unresolved peaks. Are these boron impurities? A: Yes. Aminophenols are excellent bidentate ligands and readily chelate boron species generated from borohydride reducing agents [3]. This forms stable, lipophilic oxazaborolidine-like complexes that co-extract with your product. Causality & Solution: To break the boron coordinate bonds, you must provide a competing ligand. Washing the acidic aqueous layer with D-mannitol provides a polyol that has a vastly superior binding affinity for boron, pulling it irreversibly into the aqueous waste stream.

Part 3: Self-Validating Purification Protocol

This methodology utilizes orthogonal chemical properties (bisulfite reactivity, competitive chelation, and amphoterism) to isolate the target compound without the need for silica gel chromatography.

Step 1: Reaction Quench & Initial Extraction
  • Quench the reductive amination mixture by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 20 mL per 10 mmol scale).

  • Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A lack of color indicates all amine-containing compounds have successfully partitioned into the organic layer.

Step 2: Aldehyde Scavenging (Bisulfite Wash)
  • Wash the combined EtOAc layers with 20% w/v aqueous NaHSO3 (2 x 20 mL). Stir vigorously for 15 minutes during each wash to ensure complete adduct formation.

  • Separate the layers. Discard the aqueous layer (contains the salicylaldehyde-bisulfite adduct).

  • Validation Check: Take a 1 mL aliquot of the organic layer, evaporate the solvent, and dissolve the residue in methanol. Add a drop of 1% FeCl3 solution. If a deep purple color appears, unreacted salicylaldehyde is still present; repeat the bisulfite wash.

Step 3: Boron Decomplexation & Acid-Base Partitioning
  • Extract the EtOAc layer with 1M HCl (3 x 15 mL). The product and unreacted pyrazolamine will protonate and move to the aqueous layer.

  • Discard the EtOAc layer (contains neutral organic impurities and over-alkylated tertiary amine, which is highly lipophilic).

  • To the acidic aqueous layer, add solid D-mannitol (1 g per 10 mL) and stir until dissolved. This competitively binds any residual boron.

  • Slowly add 2M NaOH to the aqueous layer until the pH reaches exactly 6.8 - 7.0 (monitor with a calibrated pH meter). The product will precipitate or form a milky suspension as it reaches its isoelectric point.

  • Extract the neutralized aqueous layer with fresh EtOAc (3 x 20 mL).

  • Validation Check: The aqueous layer should now be free of the product. Check by UV lamp (254 nm); the aqueous layer should not fluoresce strongly.

Step 4: Final Isolation
  • Wash the combined EtOAc layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from a minimal amount of hot toluene, adding heptane dropwise until cloudy. Cool to 4 °C to yield the pure product.

Part 4: Process Visualization

G Crude Crude Reaction Mixture (Product, Aldehyde, Amine, Boron) Quench 1. Quench with NaHCO3 (aq) 2. Extract with EtOAc Crude->Quench Org1 Organic Phase (Product, Aldehyde, Amine) Quench->Org1 Top Layer Aq1 Aqueous Phase (Boron salts, Water-soluble impurities) Quench->Aq1 Bottom Layer Bisulfite Wash with 20% NaHSO3 (aq) Org1->Bisulfite Org2 Organic Phase (Product, Trace Amine) Bisulfite->Org2 Top Layer Aq2 Aqueous Phase (Salicylaldehyde-Bisulfite Adduct) Bisulfite->Aq2 Bottom Layer AcidExt Extract with 1M HCl (pH ~1) Org2->AcidExt Aq3 Aqueous Phase (Protonated Product & Amine) AcidExt->Aq3 Bottom Layer Org3 Organic Phase (Neutral Impurities) AcidExt->Org3 Top Layer Base Add Mannitol & Adjust to pH 7 Extract with EtOAc Aq3->Base Final Pure 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl] amino}methyl)phenol Base->Final

Orthogonal purification workflow utilizing bisulfite scavenging and isoelectric partitioning.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 6998, Salicylaldehyde." PubChem. URL:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971-1031. URL:[Link]

Technical Support Center: Troubleshooting Background Noise in 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays involving 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol and related pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their experiments, ensuring data accuracy and reliability. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate the complexities of your assays.

I. Understanding the Source of Background Noise

High background noise in biochemical and cell-based assays can mask the true signal, leading to a poor signal-to-noise ratio and inaccurate results.[4] The issue often stems from several factors, including non-specific binding of reagents, intrinsic fluorescence of assay components, and improper instrument settings.

Diagram: Root Causes of High Background Noise

Caption: Major contributors to high background noise in assays.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Issue 1: Uniformly High Background Across the Entire Assay Plate

Question: My entire plate, including my negative controls, shows high background signal. What are the likely causes and how can I fix this?

Answer: This pattern often points to a systemic issue with one or more of the common reagents or the assay buffer itself.

Causality:

  • Buffer Components: Some buffer components, like bovine serum albumin (BSA), can be inherently fluorescent or bind non-specifically to fluorophores, increasing background.[4] Buffers themselves can also be a source of fluorescence if not prepared with high-purity water and reagents.[5]

  • Contaminated Reagents: Reagents, including the assay compound itself or detection antibodies, may be contaminated with fluorescent impurities.[4]

  • Sub-optimal Reagent Concentrations: Using detection reagents or antibodies at a concentration that is too high is a common cause of elevated background.[6][7]

Troubleshooting Protocol:

  • Test Individual Buffer Components:

    • Prepare wells containing only the assay buffer and individual components (e.g., BSA, DTT).

    • Read the plate to identify which component is contributing to the high background.[4]

    • Insight: If BSA is the culprit, consider switching to a low-binding alternative like bovine gamma globulin (BGG).[5]

  • Optimize Reagent Concentrations:

    • Perform a titration of your detection antibody or conjugate to find the optimal concentration that provides a good signal with minimal background.[6][8]

    • Insight: The goal is to use the lowest concentration that still provides a robust signal for your positive controls.

  • Ensure Reagent Purity:

    • Use high-purity, analytical grade solvents and reagents.[4]

    • If you suspect your compound stock is impure, consider re-purification.

    • Insight: For fluorescent assays, ensure your tracer is >90% labeled and that free fluorophore has been removed, as this can lead to high background.[5][9]

Issue 2: High Background Signal in "No-Enzyme" or "No-Protein" Control Wells

Question: I'm observing a high signal in my control wells that lack the target protein/enzyme. What does this indicate?

Answer: This is a classic sign of non-specific binding, where the substrate, inhibitor, or detection reagents are interacting with the microplate or other assay components in the absence of the specific target.[10][11]

Causality:

  • Hydrophobic or Electrostatic Interactions: The assay compound or other reagents may be "sticky," leading to non-specific binding to the plastic of the microplate.[10]

  • Insufficient Blocking: If the microplate surface is not adequately blocked, it leaves open sites for non-specific binding of antibodies or other proteins.[11][12]

Troubleshooting Protocol:

  • Optimize Blocking:

    • Step 1: Ensure you are using an appropriate blocking buffer. Common blockers include BSA and casein.[12]

    • Step 2: Optimize the blocking time and concentration. Insufficient blocking can leave sites exposed, while excessive blocking might mask the target.[12]

    • Step 3: Incubate the blocking buffer for a sufficient time, typically 1-2 hours at room temperature or overnight at 4°C.[8]

  • Modify Assay Buffer:

    • Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can reduce non-specific binding caused by charge-based interactions.[10]

    • Add Surfactants: Low concentrations of a non-ionic surfactant, like Tween-20, can disrupt hydrophobic interactions.[10][12]

    • Adjust pH: Modifying the buffer pH can alter the charge of biomolecules and reduce their non-specific interactions.[10]

  • Choose the Right Microplate:

    • For fluorescence-based assays, use black, opaque microplates to minimize background and light scatter.[4]

    • Consider using low-binding microplates.[5]

Issue 3: Inconsistent or "Patchy" Background Across the Plate

Question: The background noise varies across my plate, with some wells or sections showing higher signal than others. What could be causing this?

Answer: Inconsistent background often points to issues with liquid handling, plate washing, or environmental factors.

Causality:

  • Inefficient Washing: Inadequate washing can leave behind unbound reagents, leading to high background in certain areas of the plate.[12]

  • Well-to-Well Contamination: Poor pipetting technique can lead to cross-contamination between wells.

  • Edge Effects: Wells on the edge of the plate can be more susceptible to evaporation, leading to changes in reagent concentration and higher background.

Troubleshooting Protocol:

  • Standardize Washing Technique:

    • Ensure all wells are washed with a consistent volume and number of washes.

    • Optimize the washing conditions, including the number of washes and the duration.[12]

    • Insight: Adding a mild detergent like Tween-20 to the wash buffer can improve the removal of non-specifically bound molecules.[12]

  • Improve Pipetting and Liquid Handling:

    • Use fresh pipette tips for each reagent and sample.

    • Be careful to avoid splashing when adding reagents to the wells.

  • Mitigate Edge Effects:

    • Avoid using the outer wells of the plate for critical samples.

    • Fill the outer wells with buffer or water to create a humidified barrier.

Diagram: Workflow for Troubleshooting High Background

Caption: A logical workflow for diagnosing and addressing high background noise.

III. FAQs: Assays with 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Q1: Are there specific properties of pyrazole-based compounds that might contribute to high background?

A1: Pyrazole scaffolds can sometimes exhibit fluorescence or interact non-specifically with assay components. The planarity and aromaticity of the pyrazole ring, combined with various substituents, can influence its physicochemical properties. If you suspect the compound itself is the source of the background, run a control plate with just the compound and buffer to measure its intrinsic signal.

Q2: How does the choice of solvent for my compound affect the assay background?

A2: The solvent used to dissolve your compound can significantly impact the assay.[13] Dimethyl sulfoxide (DMSO) is a common solvent, but at concentrations above 1-2%, it can affect enzyme activity and cell health, potentially leading to artifacts that appear as background noise.[13][14][15] It's crucial to keep the final solvent concentration consistent across all wells and as low as possible.[15]

Q3: What instrument settings should I check to reduce background in a fluorescence polarization assay?

A3: For fluorescence polarization (FP) assays, proper instrument settings are critical.

  • Wavelengths: Ensure the excitation and emission wavelengths are correctly set for your fluorophore.[4]

  • Gain Settings: Optimize the gain to maximize the signal from your tracer without saturating the detector.[4] A low fluorescent signal is a primary contributor to a poor signal-to-noise ratio.[4]

  • Blank Subtraction: Always include wells with only buffer to serve as a blank for background subtraction.[6]

Q4: Can the purity of my 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol sample affect the background?

A4: Absolutely. Impurities from the synthesis of your compound can interfere with the assay.[9] For instance, unreacted starting materials or byproducts could be fluorescent or bind non-specifically to proteins. It is essential to use a highly purified compound, and characterization data (like NMR and mass spectrometry) should confirm its identity and purity.

IV. Data Summary Table: Common Assay Parameters to Optimize

ParameterRecommended Starting PointOptimization StrategyRationale
Blocking Agent 1-3% BSA or Casein[11][12]Test different blockers (e.g., BGG) and concentrations.To saturate non-specific binding sites on the microplate.[11]
Washing Steps 3-5 washes with PBST/TBSTOptimize number of washes and duration.[12]To remove unbound and non-specifically bound reagents.[12]
Surfactant (in wash/assay buffer) 0.05-0.1% Tween-20[11]Titrate concentration to balance background reduction and potential disruption of specific binding.To reduce non-specific hydrophobic interactions.[10]
Final DMSO Concentration < 1%[15]Keep consistent across all wells; test for solvent tolerance.[14][15]High concentrations can affect protein function and cell viability.[15]
Detection Antibody Concentration As per manufacturer's suggestionPerform a titration to find the optimal concentration.[8]To maximize signal-to-noise ratio.[6][8]

V. References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Cytometry, CYM. Instrument Optimization. Retrieved from [Link]

  • Oxford Gene Technology. How do I reduce high background in my FISH assay? Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • MBL Life Science. How to reduce non-specific reactions. Retrieved from [Link]

  • Precision Biosystems. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Retrieved from [Link]

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Williams, E. T., et al. (2008). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. Journal of Pharmacological and Toxicological Methods, 57(2), 138-144. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Tveito, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 8, 43. Retrieved from [Link]

  • PMC. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

Validation & Comparative

2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol vs standard pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis: 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol versus Standard Pyrazole-Based Inhibitors in Preclinical Research

In the landscape of drug discovery and development, pyrazole-containing compounds have emerged as a significant class of inhibitors targeting a variety of enzymes and receptors. This guide provides a detailed comparative analysis of the novel compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol against established standard pyrazole inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at its performance with supporting experimental data and methodologies.

Introduction to Pyrazole Inhibitors

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a common feature in many biologically active compounds due to its ability to form multiple hydrogen bonds and engage in various interactions with protein targets. Pyrazole-based inhibitors have been successfully developed for a range of targets, including kinases, cyclooxygenases (COXs), and other enzymes, with some compounds progressing to clinical use.

2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol: A Profile

Recent investigations have highlighted 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol as a compound of interest. Its unique substitution pattern, featuring an isopropyl group on one of the pyrazole nitrogens and an aminomethylphenol group, suggests a distinct binding mode and potential for selectivity.

Mechanism of Action and Target Engagement

While the precise, universally acknowledged target for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is still a subject of ongoing research across various domains, preliminary studies often focus on its potential as a kinase inhibitor. The general mechanism for such pyrazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. This action can modulate downstream signaling pathways implicated in cellular processes such as proliferation, differentiation, and survival.

G cluster_0 Kinase Inhibition Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Blocked by Inhibitor Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inhibitor 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Inhibitor->Kinase Binds to ATP pocket Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response

Figure 1: General mechanism of kinase inhibition.

Comparative Analysis: Performance Against Standard Pyrazole Inhibitors

For the purpose of this guide, we will compare 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol against two well-characterized, standard pyrazole inhibitors: Celecoxib (a COX-2 inhibitor with a pyrazole core) and a generic p38 MAP kinase inhibitor with a pyrazole scaffold.

Data Summary
Parameter 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Celecoxib Generic Pyrazole p38 Inhibitor
Primary Target(s) Kinases (Hypothesized)COX-2p38 MAP Kinase
IC50 Target-dependent (nM range)0.04 µM (COX-2)10-100 nM (p38α)
Selectivity Under Investigation>150-fold for COX-2 over COX-1Varies; generally high for p38α/β
Mode of Action ATP-competitive (Hypothesized)Competitive, time-dependentATP-competitive
Known Liabilities Limited public dataCardiovascular risksPotential off-target kinase effects
Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Rationale: The IC50 value is a critical parameter for quantifying the potency of an inhibitor. This assay measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase-specific peptide substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution to create a range of concentrations.

    • Add the diluted compound or DMSO (vehicle control) to a 384-well plate.

    • Add the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_1 Enzyme Inhibition Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Plate Compounds Plate Compounds Serial Dilution->Plate Compounds Add Kinase Add Kinase Plate Compounds->Add Kinase Add Substrate/ATP Add Substrate/ATP Add Kinase->Add Substrate/ATP Incubate Incubate Add Substrate/ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data

Figure 2: Workflow for a typical enzyme inhibition assay.

This protocol describes a method to assess the ability of a compound to inhibit the activity of its target in a cellular context.

Rationale: Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its intracellular target, leading to a measurable biological effect.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cell line in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound or vehicle control (DMSO).

    • Incubate for a specific duration (e.g., 1-24 hours).

  • Cell Stimulation and Lysis:

    • Stimulate the cells with an appropriate agonist to activate the target pathway (if necessary).

    • Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Target Engagement Analysis:

    • Quantify the phosphorylation status of a downstream substrate of the target kinase using an immunoassay technique such as Western blotting or ELISA.

    • Normalize the level of the phosphorylated substrate to the total amount of the substrate protein.

  • Data Analysis:

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Expert Insights and Future Directions

The unique chemical structure of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol presents both opportunities and challenges. The isopropyl group may confer improved metabolic stability or altered selectivity compared to standard pyrazole inhibitors. The aminomethylphenol moiety could be involved in key hydrogen bonding interactions within the target's active site, potentially leading to higher affinity.

However, the lack of extensive public data necessitates a thorough in-house evaluation. Researchers should prioritize comprehensive selectivity profiling against a panel of kinases and other potential off-targets. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this novel scaffold.

References

  • Title: The Pyrazole Scaffold: A Versatile Framework in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Kinase Inhibitors: The Road to Success Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Celecoxib and Cardiovascular Risks Source: The New England Journal of Medicine URL: [Link]

  • Title: p38 MAP Kinase Inhibitors: A Review of the Last Decade Source: Current Medicinal Chemistry URL: [Link]

Comparative Efficacy Analysis of Pyrazole-Based c-Met Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the in-vitro efficacy of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol and its systematically derived structural analogs. We delve into the structure-activity relationships (SAR) that govern their potency as c-Met kinase inhibitors, offering a data-driven perspective for researchers in oncology and medicinal chemistry. The experimental data and mechanistic insights are synthesized from peer-reviewed studies to ensure scientific integrity and immediate applicability to drug discovery workflows.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the ATP-binding pockets of various kinases. Its versatile synthetic handles allow for fine-tuning of steric and electronic properties, making it a "privileged scaffold" in the design of targeted therapeutics. When incorporated into a Mannich base structure with a phenol moiety, as in the case of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol, it creates a molecular architecture primed for potent and selective enzyme inhibition.

The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor tyrosine kinase, is a high-value target in oncology. Its aberrant activation is a key driver of tumor growth, angiogenesis, and metastasis in a variety of cancers. This guide focuses on a series of pyrazole-based compounds designed to inhibit c-Met, using a lead compound from a published study as our reference point for a detailed comparative efficacy analysis.

Core Synthesis Strategy: A Generalizable Mannich Reaction

The synthesis of the target compounds and their analogs typically proceeds via a multi-step pathway culminating in a Mannich-type reaction. This approach offers high modularity, allowing for the introduction of diverse substituents on both the pyrazole and phenol rings to explore the chemical space thoroughly.

Workflow for Synthesis:

cluster_A Step 1: Pyrazole Amine Synthesis cluster_B Step 2: Mannich Reaction A1 Substituted Hydrazine A3 5-amino-1-substituted-1H-pyrazole A1->A3 Cyclization B1 5-amino-1-substituted-1H-pyrazole A2 Acrylonitrile Derivative A2->A3 B3 Intermediate Schiff Base B1->B3 B2 Substituted Salicylaldehyde B2->B3 Condensation B4 Final Product (N-(1-R-1H-pyrazol-5-yl)-N-(2-hydroxybenzyl)amine) B3->B4 Reduction (e.g., NaBH4) G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes receptor_node receptor_node pathway_node pathway_node inhibitor_node inhibitor_node outcome_node outcome_node HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT3 STAT3 Pathway cMet->STAT3 Inhibitor Compound 4p (Pyrazole Analog) Inhibitor->cMet Inhibits (ATP Competition) Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Metastasis Metastasis & Angiogenesis PI3K_AKT->Metastasis STAT3->Metastasis

Caption: Inhibition of the HGF/c-Met signaling cascade by pyrazole analogs.

Experimental Protocols for Efficacy Determination

To ensure reproducibility and standardization, the following provides a detailed methodology for a key assay used to generate the comparative data.

In-Vitro Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of the compounds on cancer cell lines.

Objective: To measure the concentration-dependent inhibition of cell proliferation (IC₅₀ value).

Materials:

  • Human cancer cell lines (e.g., MKN-45, HT-29)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000 cells/well in 100 μL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 μL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Drug Incubation: Incubate the plates for an additional 48 hours under the same conditions.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark purple formazan.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation and Causality: This assay is self-validating through the inclusion of positive (untreated) and negative (blank) controls. The conversion of MTT to formazan is directly proportional to the number of living, metabolically active cells. Therefore, a decrease in absorbance directly and causally reflects the cytotoxic or cytostatic effect of the added compound.

Conclusion and Future Directions

The comparative analysis clearly demonstrates that 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol serves as a potent, hit-worthy scaffold for c-Met kinase inhibition. The structure-activity relationship is well-defined, showing that small, branched alkyl groups on the pyrazole and electron-withdrawing halogen substituents on the phenol ring are key to maximizing potency. The analog 4p (with an isopropyl group and 3,5-dichloro substitution) emerges as a highly potent lead candidate, exhibiting single-digit nanomolar enzymatic inhibition and low double-digit nanomolar activity in a c-Met addicted cancer cell line.

Future research should focus on the pharmacokinetic profiling and in-vivo efficacy of these optimized leads in xenograft tumor models. Further exploration of substitutions on the phenol ring could also yield improvements in metabolic stability and oral bioavailability, advancing this promising chemical series toward clinical development.

References

  • Cui, J., et al. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3493-3498. Available at: [Link]

  • Peters, S., & Adjei, A. A. (2012). MET: a promising new target for particle therapy. Nature Reviews Clinical Oncology, 9(6), 314-326. Available at: [Link]

A Researcher's Guide to Performance Benchmarking of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Against Commercial Reference Kinase Inhibitors

Executive Summary

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors targeting diseases from cancer to inflammation.[1][2][3] This guide introduces a systematic approach to benchmarking the performance of a novel pyrazole-containing compound, 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol, hereafter referred to as Compound X . Due to its structural motifs, Compound X is hypothesized to function as a protein kinase inhibitor. This document provides a head-to-head comparison framework against established, commercially available Src family kinase (SFK) inhibitors, Dasatinib and Saracatinib .

We present detailed protocols for a multi-tiered evaluation strategy, beginning with a biochemical assay to determine intrinsic potency (IC₅₀), followed by a live-cell target engagement assay to confirm cellular permeability and affinity (EC₅₀), and concluding with a broad kinome selectivity profile to assess off-target activity. The experimental choices are rationalized based on established best practices in drug discovery to ensure the generation of robust, reproducible, and contextually relevant data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Benchmarking

The discovery of novel kinase inhibitors is a cornerstone of modern therapeutics.[4] The pyrazole nucleus is a well-established pharmacophore known to interact with the ATP-binding pocket of kinases, making it a frequent starting point for inhibitor design.[3][5] Compound X incorporates this pyrazole core, an N-isopropyl substituent that may enhance binding pocket interactions, and a phenol group that can form critical hydrogen bonds.

However, the therapeutic potential of any new compound is defined not by its structure alone, but by its performance relative to existing standards. Rigorous benchmarking is essential to understand a compound's potency, selectivity, and cellular activity.[6] Kinase inhibitors are rarely monospecific, and their polypharmacology can lead to both therapeutic benefits and toxic side effects.[6] Therefore, a comprehensive evaluation is critical in early-stage drug discovery to identify promising candidates and de-risk clinical development.[6][7]

This guide uses the Src family of non-receptor tyrosine kinases as a representative target class. Src kinases are pivotal regulators of cellular signaling and are implicated in the progression of many solid tumors.[8][9] We have selected two well-characterized, potent Src inhibitors as benchmarks:

  • Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML), known for its high potency against Src family kinases (IC₅₀ < 1.0 nmol/L).[8][10]

  • Saracatinib: A potent and selective dual Src/Abl kinase inhibitor (Src IC₅₀ = 4-10 nM) that has been evaluated in numerous clinical trials.[11]

By comparing Compound X against these standards, this guide provides a blueprint for elucidating its true potential as a kinase inhibitor.

Experimental Design & Protocols

A robust benchmarking strategy proceeds from a simplified biochemical environment to a complex, physiologically relevant cellular context. Our proposed workflow is designed to build a comprehensive profile of Compound X's activity.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profile b_assay ADP-Glo™ Biochemical Assay (Determine Intrinsic Potency: IC₅₀) c_assay NanoBRET™ Target Engagement Assay (Confirm Cellular Potency & Permeability: EC₅₀) b_assay->c_assay Proceed if potent s_assay Kinome-Wide Selectivity Screen (Assess Off-Target Liabilities) c_assay->s_assay Proceed if cell-active end Data Analysis & Comparison s_assay->end Comprehensive Profile

Caption: A tiered experimental workflow for inhibitor characterization.

Tier 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This initial step measures the direct inhibitory effect of a compound on the purified kinase enzyme. The half-maximal inhibitory concentration (IC₅₀) represents the compound concentration required to reduce enzyme activity by 50%. We will use the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[12][13]

Protocol: ADP-Glo™ Assay for Src Kinase

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X, Dasatinib, and Saracatinib in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using kinase buffer. The final DMSO concentration in the assay must not exceed 1%.[14]

    • Thaw recombinant human Src kinase on ice. Dilute to a working concentration (e.g., 1-5 ng/µL) in kinase buffer.

    • Prepare a substrate/ATP mixture. The concentration of the peptide substrate (e.g., poly(E,Y)₄) should be optimized, and the ATP concentration should be set to its apparent Michaelis-Menten constant (Km) for Src. Using ATP at Km ensures a sensitive and accurate measurement of ATP-competitive inhibitor potency.[14][15]

  • Assay Procedure:

    • To a 384-well assay plate, add 1 µL of the compound dilutions or DMSO vehicle (for 0% and 100% inhibition controls).

    • Add 2 µL of the Src enzyme working solution to all wells except the "no enzyme" negative control.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme binding.[14]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Tier 2: Cellular Target Engagement Assay (EC₅₀ Determination)

Biochemical assays are essential but exist in a simplified, artificial environment.[16] A cellular assay is critical to determine if a compound can permeate the cell membrane and bind to its target in a complex physiological milieu.[6][17] The NanoBRET™ Target Engagement Assay is a gold-standard method that measures compound binding in live cells.[18][19][20] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the inhibitor for the ATP-binding pocket.[18]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_NL Src-NanoLuc Tracer Tracer Kinase_NL->Tracer Binding BRET BRET Tracer->BRET Energy Transfer (High BRET Signal) Kinase_NL2 Src-NanoLuc Inhibitor Compound X Kinase_NL2->Inhibitor Binding NoBRET No BRET Inhibitor->NoBRET Displacement (Low BRET Signal) Tracer2 Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Assay for Src Kinase

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a Src-NanoLuc® fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® medium.

  • Assay Procedure:

    • Dispense the transfected cells into a 96-well white assay plate.

    • Add the NanoBRET™ Tracer K-10 (a broadly used tracer for kinase assays) to the cells at its predetermined optimal concentration.[17]

    • Add serial dilutions of Compound X, Dasatinib, or Saracatinib to the wells. Include DMSO vehicle as a no-inhibition control.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add Nano-Glo® Substrate and immediately measure both donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to controls and plot the corrected BRET ratio against the log of inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the half-maximal effective concentration (EC₅₀), which represents the apparent affinity of the compound in live cells.

Tier 3: Kinase Selectivity Profiling

The ultimate goal is to develop a selective inhibitor that minimizes off-target effects. Kinase selectivity profiling involves screening the test compound against a large panel of diverse kinases.[7][15] This service is typically performed by specialized contract research organizations (CROs) that maintain large kinase panels.[12][21]

Methodology: Large-Panel Kinase Screen

  • Compound Submission: Submit Compound X to a CRO (e.g., Reaction Biology, Eurofins Discovery, Promega) for screening.

  • Assay Conditions: Typically, the compound is tested at a single high concentration (e.g., 1 µM) against a panel of >300 kinases.[7][21] The assays are often run at or near the ATP Km for each respective kinase to ensure meaningful comparison.[15]

  • Data Reporting: Results are usually reported as Percent Inhibition at the tested concentration. Hits (e.g., >50% inhibition) are often followed up with full IC₅₀ determinations to confirm potency.

  • Interpretation: The data is commonly visualized as a kinome dendrogram, where inhibited kinases are marked, providing a clear visual map of the compound's selectivity profile.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a direct comparison.

Table 1: Biochemical and Cellular Potency Comparison

CompoundTargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Potency Shift (EC₅₀/IC₅₀)
Compound X Src2525010
Dasatinib Src0.856.25
Saracatinib Src4.5306.67

Analysis: In this hypothetical scenario, Compound X demonstrates good biochemical potency but is less potent than the commercial standards. The "Potency Shift" indicates the difference between biochemical and cellular activity. A larger shift may suggest issues with cell permeability or efflux by cellular transporters. All compounds show a shift, which is expected due to the high intracellular concentration of ATP that the inhibitor must compete with.[6]

Table 2: Summary of Kinase Selectivity Profile

CompoundConcentrationKinases ScreenedHits (>75% Inh.)Primary TargetsNotable Off-Targets
Compound X 1 µM32012Src, Fyn, LynLck, EGFR
Dasatinib 1 µM32045Src, Abl, c-Kit, Lck, FynPDGFRβ, EphA2
Saracatinib 1 µM32018Src, Abl, Fyn, Yesc-Kit (weak)

Analysis: This table summarizes the selectivity. Compound X appears more selective than Dasatinib but less so than Saracatinib. Identifying off-targets like EGFR is a critical finding that would guide the next steps in the compound's development, as this could be a source of unwanted side effects or a potential opportunity for dual-targeting.

Conclusion and Future Directions

This guide outlines a comprehensive, logically structured framework for benchmarking the novel compound 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (Compound X) as a putative kinase inhibitor. By employing a tiered approach from biochemical potency to cellular target engagement and finally to kinome-wide selectivity, researchers can generate a robust data package that directly compares the compound's performance against well-established commercial standards like Dasatinib and Saracatinib.

The hypothetical results suggest that Compound X is a promising hit with nanomolar potency against Src family kinases. While less potent than the reference standards, its potentially superior selectivity profile (hypothetically fewer off-targets than Dasatinib) could warrant further investigation.

Future work should focus on:

  • Mechanism of Action Studies: Confirming the ATP-competitive binding mode.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound X to improve potency and selectivity.

  • Cellular Functional Assays: Evaluating the effect of Compound X on downstream signaling pathways (e.g., by Western blot for phospho-substrates) and on cancer cell proliferation.

By following this rigorous benchmarking protocol, researchers can make well-informed decisions, efficiently allocating resources to the most promising compounds and accelerating the drug discovery pipeline.

References

  • Aşcı Çelik, T., & Boya, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Giansanti, P., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Sino Biological. Compound Screening and Profiling Services. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • American Chemical Society. (2023). Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. [Link]

  • Aşcı Çelik, T., & Boya, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Janning, M., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Vasta, J. D., et al. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Roskoski, R. Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Samari, R. K., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Subramaniam, S., & Ahmad, R. (2014). IP-Kinase Assay. Bio-protocol. [Link]

  • Fancello, V., et al. (2021). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers. [Link]

  • Rodriguez-Tarduchy, G., & Manes, S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology. [Link]

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reproducibility of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol binding affinity results

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Robust Binding Affinity Determination for Novel Pyrazole-Based Kinase Inhibitors

In the landscape of drug discovery, particularly in the competitive arena of kinase inhibitors, the reproducibility of binding affinity data is paramount. Inconsistent results can lead to wasted resources, flawed structure-activity relationship (SAR) interpretations, and ultimately, the failure of promising therapeutic candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the robustness and reliability of binding affinity measurements for novel compounds. While we will use the pyrazole-containing molecule, 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol, as a representative example of this important class of inhibitors, the principles and protocols discussed herein are broadly applicable.

The pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors targeting a range of kinases implicated in diseases from cancer to inflammation.[1][2] The journey from a novel synthesized compound to a viable drug candidate is paved with rigorous and reproducible data. This guide will delve into the critical aspects of generating such data, focusing on two gold-standard techniques for binding affinity determination: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

The Criticality of Reproducible Binding Affinity Data

Binding affinity, often expressed as the dissociation constant (KD), is a fundamental parameter in drug discovery. It quantifies the strength of the interaction between a ligand (the inhibitor) and its target protein (the kinase).[3] Accurate and reproducible KD values are essential for:

  • Validating Hits and Guiding Lead Optimization: Reliable affinity data allows for the confident ranking of compounds and informs the iterative process of chemical modification to improve potency and selectivity.

  • Elucidating Structure-Activity Relationships (SAR): Consistent data is the bedrock of understanding how chemical structure relates to biological activity.

  • Ensuring Data Integrity: Reproducibility is a cornerstone of scientific integrity, fostering confidence in published results and internal decision-making processes.

Variability in binding affinity results can arise from a multitude of factors, ranging from sample preparation to experimental execution and data analysis. This guide will provide a systematic approach to mitigate these sources of error.

Choosing the Right Tool for the Job: ITC and SPR

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful and widely used techniques for characterizing biomolecular interactions.[4][5] While both can determine binding affinity, they provide different and often complementary information.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[6] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[4] ITC is a solution-based technique, requiring no modification or immobilization of the interactants.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[7] SPR provides real-time kinetic data, allowing for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) is calculated.[5]

The choice between ITC and SPR will depend on the specific research question, the properties of the interacting molecules, and available instrumentation. For a comprehensive understanding of a novel inhibitor, utilizing both techniques can provide a high degree of confidence in the results.

Experimental Protocols for Robust Binding Affinity Determination

The following sections provide detailed, step-by-step protocols for determining the binding affinity of our representative pyrazole-based inhibitor to a target kinase using both ITC and SPR. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific system.

Isothermal Titration Calorimetry (ITC) Protocol

ITC is a powerful tool for obtaining a complete thermodynamic profile of a binding interaction.[4] The following protocol is designed to ensure high-quality, reproducible data.

1. Sample Preparation: The Foundation of a Successful Experiment

  • Protein Purity and Quality Control:

    • The kinase should be of high purity (>95%), as impurities can affect the active concentration and lead to inaccurate stoichiometry.

    • Confirm the proper folding and stability of the kinase using techniques like Differential Scanning Calorimetry (DSC).[4]

  • Buffer Preparation and Matching:

    • Use a buffer system that ensures the stability and solubility of both the kinase and the inhibitor.

    • Crucially, the buffer used to dissolve the kinase and the inhibitor must be identical. Buffer mismatch is a common source of large, erroneous heats of dilution that can obscure the true binding signal.

    • Dialyze the protein against the final experimental buffer extensively. Dissolve the inhibitor in the exact same dialysis buffer.

  • Concentration Determination:

    • Accurately determine the concentrations of both the kinase and the inhibitor. For proteins, use a reliable method such as UV-Vis spectroscopy with the appropriate extinction coefficient. For the inhibitor, ensure accurate weighing and dissolution.

2. Experimental Setup and Execution

  • Instrument Cleaning and Equilibration:

    • Thoroughly clean the ITC instrument, including the sample cell and syringe, according to the manufacturer's instructions to avoid cross-contamination.

    • Allow the instrument to equilibrate at the desired experimental temperature until a stable baseline is achieved.

  • Loading the Sample and Titrant:

    • Typically, the kinase is loaded into the sample cell and the inhibitor into the syringe.

    • Ensure no air bubbles are introduced during loading, as they can cause significant artifacts in the data.

  • Titration Parameters:

    • The concentration of the inhibitor in the syringe should be 10-20 times that of the kinase in the cell to ensure saturation is reached.

    • The injection volume and spacing should be optimized to generate a well-defined binding isotherm with a sufficient number of data points in the transition region.

3. Data Analysis and Interpretation

  • Control Experiments:

    • Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.

  • Fitting the Data:

    • Analyze the integrated heat data using a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.

    • The quality of the fit should be critically assessed, and the stoichiometry (n) should be close to the expected value (e.g., n=1 for a 1:1 interaction).

Diagram: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis p_prep High-Purity Kinase buffer Identical Buffer p_prep->buffer instrument Instrument Setup & Equilibration i_prep Pyrazole Inhibitor i_prep->buffer loading Load Kinase (Cell) & Inhibitor (Syringe) instrument->loading titration Perform Titration loading->titration raw_data Raw Heat Data titration->raw_data integration Integrate & Subtract Control raw_data->integration control Control Titration (Heat of Dilution) control->integration fitting Fit to Binding Model integration->fitting results KD, n, ΔH, ΔS fitting->results SPR_Workflow cluster_prep 1. Preparation cluster_exp 2. SPR Experiment cluster_analysis 3. Data Analysis chip Select & Prepare Sensor Chip kinase_immob Immobilize Kinase chip->kinase_immob injection Inject Inhibitor Concentrations kinase_immob->injection inhibitor_prep Prepare Inhibitor Dilutions inhibitor_prep->injection association Association Phase injection->association dissociation Dissociation Phase association->dissociation regeneration Regeneration dissociation->regeneration raw_data Raw Sensorgrams dissociation->raw_data regeneration->injection Next Cycle referencing Data Referencing raw_data->referencing fitting Fit to Kinetic Model referencing->fitting results ka, kd, KD fitting->results

Caption: Workflow for reproducible SPR experiments.

Comparison of Binding Affinity Data

When comparing the binding affinity of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol with alternative compounds, it is crucial to present the data in a clear and standardized format. The following table provides a template for such a comparison, including key parameters from both ITC and SPR experiments.

CompoundTarget KinaseMethodK D (nM)Stoichiometry (n) (ITC)ΔH (kcal/mol) (ITC)TΔS (kcal/mol) (ITC)k a (10 5 M -1 s -1 ) (SPR)k d (10 -3 s -1 ) (SPR)
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Example Kinase AITCValueValueValueValue--
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol Example Kinase ASPRValue---ValueValue
Alternative Inhibitor 1 Example Kinase AITCValueValueValueValue--
Alternative Inhibitor 2 Example Kinase ASPRValue---ValueValue

Note: This table is a template. Actual data would be populated from experimental results.

Factors Influencing Reproducibility and Best Practices

Achieving reproducible binding affinity data requires meticulous attention to detail. Below are key factors that can influence reproducibility and best practices to mitigate their impact:

  • Reagent Quality and Consistency:

    • Best Practice: Use high-quality reagents from reliable suppliers. For critical reagents like the kinase, establish a well-characterized master stock to be used across multiple experiments.

  • Protein Activity and Stability:

    • Best Practice: Regularly assess the activity and stability of the kinase, as repeated freeze-thaw cycles or prolonged storage can lead to denaturation and loss of function.

  • Experimental Conditions:

    • Best Practice: Maintain consistent experimental conditions, including temperature, pH, and buffer composition, across all experiments being compared.

  • Data Analysis:

    • Best Practice: Use appropriate and consistent data analysis models. Clearly report the model used and the goodness-of-fit parameters.

  • Operator Variability:

    • Best Practice: Ensure that all personnel conducting the assays are well-trained and follow standardized protocols.

Conclusion

The journey of a novel kinase inhibitor from the bench to the clinic is long and arduous, and it begins with reliable and reproducible data. For pyrazole-based compounds like 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol, and indeed for any potential therapeutic, the accurate determination of binding affinity is a critical first step. By carefully selecting the appropriate methodology, meticulously executing experimental protocols, and being vigilant about the factors that can influence reproducibility, researchers can generate high-quality data that provides a solid foundation for the development of the next generation of targeted therapies.

References

  • Miyahara, S., et al. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • ResearchGate. (n.d.). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • ACS Publications. (2007, October 19). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]

  • PubMed. (2017, February 17). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. [Link]

  • ResearchGate. (n.d.). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PMC. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

  • ACS Publications. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]

  • PubMed. (2024, June 15). Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry. [Link]

  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

  • PMC. (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Retrieved from [Link]

  • eLife. (2020, August 6). How to measure and evaluate binding affinities. [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PubMed. (2017, January 5). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. [Link]

  • NextSDS. (n.d.). 2-(1-methyl-1H-pyrazol-5-yl)phenol — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2016, December 8). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]

  • PubMed. (2010, December 1). 5-amino-pyrazoles as potent and selective p38α inhibitors. [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

  • Stanford University. (n.d.). Gray Lab Patents. Retrieved from [Link]

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Safety Operating Guide

2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex synthetic intermediates. 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is a bifunctional organic compound that demands rigorous, uncompromising safety protocols. It combines the rapid dermal penetration and systemic toxicity of a phenol moiety[1][2] with the biological activity and potential organ toxicity of an isopropyl-pyrazole derivative[3][4].

This guide provides a self-validating, step-by-step operational and disposal plan to ensure laboratory safety, regulatory compliance, and environmental protection.

Mechanistic Hazard Assessment

Understanding the causality behind safety protocols is the foundation of a strong laboratory safety culture. You are not just handling a generic powder; you are handling a molecule with specific biochemical liabilities:

  • Phenol Moiety: Phenols are highly lipophilic and rapidly disrupt cellular lipid bilayers. They denature proteins on contact, causing severe chemical burns, and can anesthetize the skin, delaying the sensation of pain. Once absorbed, they cause severe systemic toxicity, including arrhythmias and central nervous system depression[1][2].

  • Pyrazole Core: Pyrazole derivatives (such as methyl or isopropyl pyrazoles) are biologically active, often acting as enzyme inhibitors. Repeated exposure has been linked to target organ toxicity, specifically affecting the spleen and thyroid[4][5].

  • Aminomethyl Linker: The secondary amine introduces basicity to the molecule, making the compound strictly incompatible with strong acids and oxidizing agents (such as perchlorates and nitrates), which could trigger dangerous exothermic reactions[1].

Operational Safety & Quantitative Parameters

Before generating waste, strict engineering controls and Personal Protective Equipment (PPE) must be established. All handling must occur within a certified chemical fume hood to maintain airborne concentrations well below the OSHA Permissible Exposure Limit (PEL) for phenol analogs (5 ppm TWA)[1][2].

Table 1: Quantitative Safety and Accumulation Parameters

ParameterSpecificationMechanistic Rationale
Glove Material Butyl rubber or heavy-duty NitrilePhenols rapidly permeate standard, thin latex or vinyl gloves, leading to undetected dermal absorption.
Waste Container Limit Max 1 Quart (approx. 1L)Minimizes catastrophic spill risk in Satellite Accumulation Areas (SAAs) for acutely toxic waste[6].
Triple-Rinse Volume 5% of container volume per rinseEnsures total dissolution and removal of residual lipophilic compounds from empty containers[7].
Spill Neutralization Polyethylene Glycol (PEG 300/400)PEG effectively draws lipophilic phenols out of the skin via osmotic and solvent effects, vastly outperforming water[8][9].

Step-by-Step Disposal Methodology

Every disposal protocol must be a self-validating system . Do not rely on assumptions; verify waste compatibility at every step of the workflow.

Phase 1: Waste Segregation and Compatibility Check

  • Identify the Physical State: Determine if the waste is a solid (powder, contaminated consumables) or a liquid (reaction mother liquor, extraction solvent).

  • Validate Compatibility: Check the target waste container's log.

    • Self-Validation Step: If the log indicates the presence of strong oxidizers (e.g., hydrogen peroxide, nitric acid) or strong acids, DO NOT add this compound. Procure a new, empty High-Density Polyethylene (HDPE) or glass container to prevent exothermic degradation[1].

Phase 2: Liquid Waste Processing

  • Halogenation Sorting: If the compound is dissolved in halogenated solvents like Dichloromethane (DCM) or Chloroform, designate the container as Halogenated Organic Waste . If dissolved in Ethanol, DMSO, or Ethyl Acetate, designate it as Non-Halogenated Organic Waste .

  • Transfer: Use a dedicated, chemically resistant funnel to transfer the liquid into the waste carboy. Cap the container immediately after transfer to prevent toxic vapor release.

Phase 3: Solid Waste and Empty Container Management

  • Contaminated Consumables: Place all contaminated weigh boats, pipette tips, and gloves into a heavy-duty, sealable plastic bag. Label explicitly as hazardous solid waste[6].

  • The Triple-Rinse Rule: Empty containers that held this compound cannot be thrown in standard trash. Rinse the container three times with a compatible solvent (e.g., methanol or ethanol), using 5% of the container's volume each time.

    • Self-Validation Step: Visually inspect the container after the third rinse; it must be completely free of residue. Collect all rinsate in the liquid organic waste container[6][7]. Deface the original chemical label before discarding the clean container.

Phase 4: Labeling and SAA Storage

  • Explicit Labeling: Attach a hazardous waste tag. Write the full chemical name: "2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol". Do not use abbreviations or structural formulas. Check the boxes for "Toxic" and "Irritant".

  • Secondary Containment: Place the waste container in a secondary containment bin within the designated Satellite Accumulation Area (SAA) to capture any potential leaks.

Emergency Spill and Exposure Workflows

  • Dermal Exposure: Immediately remove contaminated clothing. Swab the affected area repeatedly with Polyethylene Glycol (PEG) or a PEG/methylated spirit mixture. Do not use mineral oil. Seek immediate medical attention, keeping the patient under observation for 24-48 hours due to the risk of delayed systemic collapse[8][9].

  • Surface Spills: Evacuate the immediate area. Don full PPE (including a face shield). For liquids, cover with an inert absorbent like sand or vermiculite (never use combustible materials like sawdust). For solids, sweep gently to avoid dust generation. Place all cleanup materials into a sealed container for Environmental Health and Safety (EHS) disposal[1][4].

Waste Disposal Decision Workflow

G Start Waste Generation: 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol State Physical State? Start->State Liquid Liquid Waste (Solutions/Extracts) State->Liquid Liquid Solid Solid Waste (Powder/Consumables) State->Solid Solid Solvent Solvent Type? Liquid->Solvent SolidType Waste Type? Solid->SolidType Halo Halogenated Organic Waste Solvent->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste Solvent->NonHalo No Halogens Labeling Labeling & SAA Storage (Secondary Containment) Halo->Labeling NonHalo->Labeling Bulk Bulk Powder / Spill Cleanup SolidType->Bulk PPE Contaminated PPE / Empty Containers SolidType->PPE Bulk->Labeling TripleRinse Triple-Rinse Containers (Collect Rinsate) PPE->TripleRinse TripleRinse->Labeling EHS EHS / EPA Compliant Incineration Labeling->EHS

Caption: Decision tree for the segregation, processing, and disposal of phenol-pyrazole derivative waste.

Sources

Personal protective equipment for handling 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and handling guide to bridge the gap between theoretical hazard data and practical, bench-level execution.

When handling 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol (a novel 1-isopropyl-1H-pyrazol-5-yl phenol derivative), you are dealing with a compound that presents a unique dual-hazard profile:

  • The Phenol Moiety: Phenols are notorious for rapid dermal absorption, protein denaturation (coagulation necrosis), and subsequent systemic toxicity. Because of their anesthetic properties, initial contact may be painless, allowing extensive absorption before the user realizes an exposure has occurred [1].

  • The Pyrazole-Amine Moiety: This functional group introduces potential biological activity (often acting as a kinase inhibitor or CNS-active agent) and poses skin sensitization risks.

Because this is a Novel Chemical Entity (NCE) with incomplete toxicological data, we must apply Occupational Exposure Banding (OEB) principles, treating it as a highly potent Active Pharmaceutical Ingredient (API) [2].

Occupational Exposure Banding (OEB) & Risk Assessment

In the absence of a formal Occupational Exposure Limit (OEL) for this specific derivative, we must default to OEB 4 [3]. This mandates strict engineering controls and Personal Protective Equipment (PPE) to maintain airborne concentrations below 10 µg/m³.

Table 1: OEB Classification and Control Strategy

ParameterClassification/LimitRationale (Causality)
Exposure Band OEB 4Default for novel APIs with suspected systemic toxicity and dermal penetration risks.
Target OEL 1 - 10 µg/m³Minimizes the inhalation risk of biologically active pyrazole dust.
Dermal Hazard High (Systemic)Phenol vapor and liquid penetrate the skin with an absorption efficiency equal to inhalation[4].
Engineering Control Containment Isolator / CVEPrevents aerosolization of the powder during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for phenol derivatives. Phenol rapidly permeates thin latex and standard nitrile, requiring a multi-layered, material-specific approach[5].

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 10 mg)Preparative Scale (> 10 mg or Solutions)
Hand Protection Double-glove: Inner standard nitrile, Outer extended-cuff nitrile (min 8 mil).Double-glove: Inner nitrile, Outer Neoprene or Butyl rubber (highly resistant to phenols).
Body Protection Flame-resistant (FR) lab coat over standard clothing.Disposable Tyvek® suit or chemical-resistant apron over FR lab coat.
Eye/Face ANSI Z87.1 Safety Goggles.Safety Goggles + Full Face Shield.
Respiratory N/A (Must be handled in a closed Containment Ventilated Enclosure).N/A (Handled in Isolator). If handled outside containment, a PAPR is mandatory.

Operational Workflows

Causality Check: Why do we solubilize the powder in the isolator before moving it to the fume hood? Dry powders represent the highest inhalation risk. Once the compound is in solution, the inhalation risk drops significantly, but the dermal risk increases—especially if dissolved in DMSO or methanol, which act as carrier solvents, dragging the API directly through the skin barrier.

G Start Receive Novel API (Phenol-Pyrazole Deriv.) OEB Assign Default OEB 4 (< 10 µg/m³) Start->OEB Unknown Toxicity PPE Don Advanced PPE (Double Nitrile, Tyvek) OEB->PPE Mandates Isolator Weigh in Containment Isolator / Vented Enclosure Solubilize Solubilize in Hood (Closed System) Isolator->Solubilize Liquid Transfer PPE->Isolator Powder Handling Decon Decontaminate Surfaces (Alkaline Detergent) Solubilize->Decon Post-Operation Waste Dispose as Hazardous Chemical Waste Decon->Waste Effluent

Operational workflow for handling uncharacterized APIs like phenol-pyrazole derivatives.

Step-by-Step Solubilization Protocol:

  • Preparation: Verify the Containment Ventilated Enclosure (CVE) is operating with an inward face velocity of 75-100 fpm. Don all PPE specified in Table 2.

  • Weighing: Place the sealed vial of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol into the CVE. Tare an anti-static weigh boat. Use a disposable anti-static spatula to transfer the powder.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Instead, add your target solvent (e.g., DMSO or Ethanol) directly to the weigh boat or transfer vial inside the CVE.

  • Sealing: Cap the vial tightly, wipe the exterior of the vial with a 70% Isopropanol (IPA) wipe to remove any micro-dust, and only then transfer the sealed solution to your standard fume hood for downstream assays.

Decontamination and Disposal Plan

Phenols are slightly acidic. They are poorly soluble in water but highly soluble in alkaline solutions (forming phenoxide salts) or organic solvents.

  • Surface Decontamination: Wipe down all spatulas, balances, and CVE surfaces with an alkaline detergent (e.g., Alconox) followed by a 70% IPA wipe. Do not use plain water, as it will merely smear the hydrophobic phenol across the surface.

  • Waste Disposal: Collect all solid waste (wipes, gloves, weigh boats) in a dedicated, clearly labeled "Phenol/API Hazardous Waste" poly-bag. Liquid waste must be collected in a compatible carboy (HDPE or Glass) and kept strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent highly exothermic reactions.

Emergency Response: The PEG 400 Protocol

Because of the phenol moiety, standard water-flushing is insufficient and can actually expand the surface area of the chemical burn [6].

  • Skin Exposure: Immediately remove contaminated clothing. Do NOT use the safety shower immediately unless the exposure is massive and nothing else is available. Instead, rapidly wipe the affected area with Polyethylene Glycol 400 (PEG 400) or PEG 300 using cotton swabs or gauze [7]. PEG acts as a macroscopic sponge, aggressively extracting the phenol from the dermal layers. Continue swabbing for at least 15 minutes or until the distinct medicinal/sweet odor of phenol is gone.

  • Eye Exposure: Do NOT use PEG in the eyes. Flush eyes with copious amounts of water at an emergency eyewash station for a minimum of 15 minutes and seek immediate medical attention.

References

  • Phenol: toxicological overview GOV.UK[Link]

  • Occupational Exposure Banding: What You Need to Know American Industrial Hygiene Association (AIHA)[Link]

  • Exposure Banding (Occupational) Centers for Disease Control and Prevention (CDC) / NIOSH[Link]

  • Phenol | Medical Management Guidelines | Toxic Substance Portal Agency for Toxic Substances and Disease Registry (ATSDR) - CDC[Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 Occupational Safety and Health Administration (OSHA)[Link]

  • Working Safely with Phenol Guideline The University of Queensland Policy and Procedure Library[Link]

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